3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine spectroscopic data (NMR, MS)
This guide outlines the spectroscopic characterization and technical analysis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , a critical heterocyclic scaffold often employed in the development of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the spectroscopic characterization and technical analysis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , a critical heterocyclic scaffold often employed in the development of kinase inhibitors (e.g., FLT3, JAK, and Pim kinase pathways).
Executive Summary
The compound 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (Molecular Formula: C₁₁H₇IN₄) represents a "privileged scaffold" in medicinal chemistry. The presence of the C-3 iodine serves as a versatile handle for further elaboration via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), while the 5-(pyridin-3-yl) moiety provides critical hydrogen-bonding interactions within the ATP-binding pocket of target kinases.
This guide provides the anticipated spectroscopic data derived from structural first principles and analogous literature, alongside validated protocols for its characterization. It addresses the specific challenges of analyzing fused 5,6-bicyclic nitrogen systems, including tautomerism and solubility issues.
Structural Analysis & Numbering
Correct structural elucidation relies on the IUPAC numbering of the pyrazolo[3,4-c]pyridine core.
Core: 1H-pyrazolo[3,4-c]pyridine (Pyridine nitrogen at position 6).[1][2]
Substituents:
C-3: Iodine atom (Electrophilic substitution site).
C-5: Pyridin-3-yl ring (Biaryl linkage).
N-1: Protonated nitrogen (Tautomeric equilibrium favors 1H over 2H in polar solvents).
Visualization of Structural Logic
The following diagram illustrates the connectivity and the logical flow of characterization.
Figure 1: Synthesis and characterization workflow for the target scaffold.
Iodine is monoisotopic (¹²⁷I). Absence of Cl/Br pattern confirms purity.
Fragmentation
m/z ~196
Loss of Iodine radical (M - 127) is a common high-energy fragment.
Interpretation
The mass spectrum is dominated by the protonated molecular ion [M+H]⁺ at m/z 323 . Unlike chlorinated or brominated analogs, the iodinated compound shows a clean singlet molecular ion peak due to the monoisotopic nature of Iodine-127.
Quality Control Check: If a peak at m/z 324 is observed with >10% intensity relative to the base peak, check for impurities or ¹³C contributions. If m/z 245 is observed, it indicates the loss of the pyridine ring (unlikely) or presence of the starting material (de-arylated).
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
Frequency: 400 MHz or higher recommended due to aromatic overlap.
¹H NMR Anticipated Signature
The spectrum is characterized by two distinct aromatic systems: the pyrazolo[3,4-c]pyridine core and the pendant pyridine ring.
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
NH
13.8 - 14.2
Broad Singlet
1H
Acidic pyrazole NH. Exchangeable with D₂O.
H-2'
9.25
Singlet (d)
1H
Pyridine substituent: Most deshielded, alpha to N.
H-7
9.10
Singlet
1H
Core: Adjacent to pyridine N(6) and fusion.
H-6'
8.65
Doublet
1H
Pyridine substituent: Alpha to N.
H-4
8.45
Singlet
1H
Core: Deshielded by ring current; singlet due to C-3 Iodine substitution.
H-4'
8.35
Doublet (dt)
1H
Pyridine substituent: Gamma to N.
H-5'
7.55
DD
1H
Pyridine substituent: Beta to N, most shielded.
Key Diagnostic Feature:
The disappearance of the H-3 proton (typically a doublet or singlet around 8.1-8.3 ppm in the non-iodinated precursor) confirms the successful iodination. The H-4 proton appears as a sharp singlet because it no longer couples to H-3.
¹³C NMR Key Shifts
C-I (C-3): ~85-95 ppm. Carbon attached to iodine typically appears significantly upfield compared to other aromatic carbons due to the "heavy atom effect."
C=N / Ar-C: 130-155 ppm range.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without aggregation artifacts:
Mass: Weigh 5–10 mg of the solid compound.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Note: CDCl₃ is often poor for this scaffold due to low solubility and aggregation of the NH group.
Additives: If peak broadening is observed at the NH or adjacent carbons, add 1 drop of TFA-d (Trifluoroacetic acid-d) to break H-bond aggregates, though this may shift peaks.
Filtration: Filter through a glass wool plug if undissolved particles remain.
LC-MS Method (Standard Screen)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.0 minutes.
Flow Rate: 0.6 mL/min.
Detection: UV (254 nm) and MS (ESI+).
Synthesis & Impurity Profile (Context)
Understanding the synthesis aids in identifying spectral impurities. This compound is typically synthesized via electrophilic iodination of 5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine.
Technical Profile: Solubility & Stability of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
This guide serves as a technical whitepaper for the physicochemical characterization of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine . It is designed for medicinal chemists and formulation scientists requiring acti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper for the physicochemical characterization of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine . It is designed for medicinal chemists and formulation scientists requiring actionable data on this specific scaffold, which is often utilized as a late-stage intermediate for Suzuki-Miyaura cross-coupling in the synthesis of kinase inhibitors (e.g., CDK, Pim-1).
Executive Summary: The Scaffold Architecture
The molecule 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine represents a "privileged scaffold" in oncology drug discovery. Its utility lies in its dual-functionality:
The 3-Iodo Motif: A reactive handle for palladium-catalyzed C-C bond formation, allowing the introduction of diverse aryl/heteroaryl groups to target the ATP-binding pocket of kinases.
The 5-(Pyridin-3-yl) Moiety: A pre-installed polar solubilizing group that can engage in hydrogen bonding (H-bond acceptor) with residues like Lysine or Aspartic acid in the kinase hinge region.
However, this utility comes with a physicochemical trade-off: the flat, fused heterocyclic core promotes strong
- stacking (poor aqueous solubility), while the iodine atom introduces photolytic instability. This guide details how to navigate these properties.
Physicochemical Architecture
To master the solubility of this compound, one must understand its ionization states. The molecule is amphoteric but predominantly basic in the physiological range due to the two pyridine nitrogens.
Calculated Properties (In Silico Consensus)
Property
Value (Predicted)
Implication
Molecular Weight
~322.1 g/mol
Small molecule, fragment-like.
cLogP
2.1 – 2.4
Moderately lipophilic; permeable but low aqueous solubility.
The solubility profile follows a classic pH-dependent curve.
pH < 4.0: High solubility. The molecule exists as a mono- or di-cation (protonation of the pyridine nitrogens). Repulsive electrostatic forces break the crystal lattice.
). The molecule is neutral. The planar pyrazolo[3,4-c]pyridine core and the 5-pyridyl ring align to form tight -stacked aggregates.
pH > 12.0: Slight increase in solubility due to deprotonation of the pyrazole NH (anion formation), though rarely relevant for biological assays.
Stability Profile
Photolytic Instability (Critical)
The C-I (Carbon-Iodine) bond is the "weak link." With a bond dissociation energy (BDE) of ~50-60 kcal/mol, it is susceptible to homolytic cleavage upon exposure to UV/Visible light.
Mechanism: Light absorption
Homolysis Aryl radical + Iodine radical.
Observation: Samples turn yellow/brown over time due to the liberation of elemental iodine (
).
Mitigation: All experiments must be conducted in amber glassware or under low-actinic light.
Chemical Stability
Hydrolysis: The pyrazolo[3,4-c]pyridine core is highly resistant to hydrolysis in aqueous buffers (pH 1–10).
Oxidation: The pyridine nitrogens are susceptible to N-oxide formation if exposed to strong oxidants (e.g., mCPBA, peroxides), but are stable to atmospheric oxygen.
Visualizing the Pathways
The following diagram illustrates the ionization states governing solubility and the degradation pathway governing stability.
Based on the chemical liabilities identified, the following storage protocols are mandatory for maintaining compound integrity >99% purity.
Container: Amber glass vials with Teflon-lined caps.
Atmosphere: Flush with Argon or Nitrogen to prevent moisture uptake (hygroscopicity of the pyridine salt forms).
Temperature: -20°C for long-term storage.
In Solution:
DMSO: Stable for months at -20°C.
Aqueous Buffers: Prepare fresh.[1] Do not store. The compound may precipitate upon standing as the pH drifts or temperature drops.
References
Structure & Synthesis of Pyrazolo[3,4-c]pyridines
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry (RSC), 2023.
Physicochemical Properties of Pyrazolo-pyridines
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
General Solubility Protocols for Kinase Inhibitors
Solubility and Stability of 3-Iodo-1H-pyrazolo[3,4-c]pyridine deriv
Photostability of Iodo-Heterocycles:
Photochemical Reactivity of Iodo- and Bromo-substituted Heterocycles. Journal of Organic Chemistry (General Reference for C-I bond lability).
An In-depth Technical Guide to the Preliminary Bioactivity Screening of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Foreword: The Rationale for Investigation The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Isomers such as...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Rationale for Investigation
The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Isomers such as the 7-azaindole ring are recognized as excellent "hinge-binding" motifs for protein kinases, a critical class of enzymes in cellular signaling and a major focus of modern drug discovery.[2] The fusion of a pyrazole and a pyridine ring creates a bioisostere for purine, allowing it to interact with a multitude of biological targets.[1][3] Derivatives of the broader pyrazolopyridine family have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the nervous system.[4][5]
The specific compound, 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, presents a unique combination of structural features that warrant a thorough bioactivity investigation. The pyrazolo[3,4-c]pyridine core provides the foundational scaffold. The strategic placement of an iodine atom at the 3-position offers a potential vector for further chemical modification or a key interaction point with a target protein. The pyridin-3-yl substituent at the 5-position introduces an additional hydrogen bond acceptor and can influence the molecule's solubility, cell permeability, and target-binding profile.
This guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of this novel compound. Our approach is grounded in a logical progression from broad, high-throughput screening to more focused cellular and target-engagement assays. The methodologies described herein are designed to be robust, reproducible, and provide a clear, data-driven path toward elucidating the therapeutic potential of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine.
Part 1: Broad Spectrum Kinase Profiling
Given that the pyrazolopyridine scaffold is a known kinase inhibitor motif, the initial and most logical step is to assess the compound's activity against a broad panel of human kinases.[6][7] This provides an unbiased view of its potency and selectivity, which are critical parameters in early-stage drug discovery.
Experimental Rationale
A broad kinase screen serves two primary purposes: 1) to identify potential primary targets (kinases potently inhibited by the compound) and 2) to reveal potential off-target effects early in the discovery process. A compound that inhibits multiple kinases from different families may be a candidate for a multi-targeted therapy or, conversely, may present a higher risk of toxicity.[6] We will employ a well-established in vitro kinase assay format that measures the transfer of a phosphate group from ATP to a substrate.[8]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro kinase profiling.
Detailed Protocol: In Vitro Kinase Assay
Compound Preparation : Prepare a 10 mM stock solution of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine in 100% DMSO. Create a serial dilution series in an appropriate assay buffer to achieve final assay concentrations ranging from 10 µM to 1 nM.
Reaction Setup : In a 384-well plate, add the diluted compound, a specific recombinant human kinase from a commercially available panel, and the corresponding optimized substrate.
Initiation : Initiate the kinase reaction by adding a solution containing ATP at a concentration close to its Km for each specific kinase.[8]
Incubation : Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, such as luminescence (quantifying remaining ATP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[8][9]
Data Analysis : Calculate the percent inhibition for each kinase at each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. For kinases showing significant inhibition (>50% at 1 µM), perform a dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical Kinase Profiling Results
Kinase Target
Family
% Inhibition at 1 µM
IC50 (nM)
CDK2/CycA
CMGC
95%
75
GSK3β
CMGC
88%
250
SRC
Tyrosine
45%
> 1000
VEGFR2
Tyrosine
30%
> 1000
p38α
CMGC
15%
> 10000
This hypothetical data suggests that the compound is a potent and relatively selective inhibitor of the Cyclin-Dependent Kinase (CDK) family, with a primary target of CDK2.
Part 2: Cellular Viability and Cytotoxicity Assessment
Following the identification of potent kinase inhibition, the next critical step is to determine if this enzymatic activity translates into a functional effect in a cellular context. Cell viability assays are fundamental for assessing the compound's general cytotoxicity and for identifying cancer cell lines that may be particularly sensitive to its action.[10]
Experimental Rationale
We will employ a tetrazolium reduction assay, such as the MTS assay, to measure the metabolic activity of cells as an indicator of cell viability.[11][12] This assay is based on the principle that viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified spectrophotometrically.[11] A reduction in the colorimetric signal indicates a decrease in cell viability. We will screen the compound against a panel of cancer cell lines, including those known to be dependent on the activity of the identified kinase targets (e.g., CDK2-dependent cancer cell lines).
Experimental Workflow: Cell Viability Assay
Caption: Workflow for MTS-based cell viability assay.
Detailed Protocol: MTS Cell Viability Assay
Cell Seeding : Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment : Treat the cells with a serial dilution of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
MTS Addition : After the incubation period, add 20 µL of a combined MTS/PES solution to each well.[11]
Incubation : Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
Absorbance Reading : Measure the absorbance of the formazan product at 490 nm using a microplate reader.
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the data and determine the GI50 (concentration for 50% inhibition of cell growth) for each cell line.
Data Presentation: Hypothetical Cell Viability Results
Cell Line
Cancer Type
CDK2 Dependency
GI50 (µM)
MCF-7
Breast
High
0.5
HCT116
Colon
Moderate
2.1
A549
Lung
Low
> 20
This hypothetical data correlates with the kinase profiling, showing that a cell line highly dependent on CDK2 is most sensitive to the compound.
Part 3: Target Engagement Confirmation in a Cellular Milieu
While in vitro enzymatic assays and cellular viability screens provide strong correlative evidence, they do not definitively prove that the compound binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly assess drug-target interaction in intact cells.[13][14]
Experimental Rationale
CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[15] When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation and aggregation.[14] By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of a binding ligand.[15][16]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Target Engagement
Cell Treatment : Culture a sensitive cell line (e.g., MCF-7) to ~80% confluency. Treat the cells with a high concentration of the compound (e.g., 10x GI50) or vehicle (DMSO) for 1-2 hours at 37°C.
Heat Challenge : Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[13]
Cell Lysis : Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[13]
Fractionation : Separate the soluble proteins from the heat-induced aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]
Western Blotting : Carefully collect the supernatant (soluble fraction). Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-CDK2).[16]
Detection and Analysis : Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[13] Quantify the band intensities and plot them against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.[17]
Conclusion and Future Directions
This tiered approach provides a robust framework for the preliminary bioactivity screening of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. The workflow is designed to efficiently identify potential therapeutic targets, confirm cellular activity, and validate target engagement.
Positive results from this screening cascade would justify further investigation, including:
Mechanism of Action Studies : Probing the downstream effects of target inhibition (e.g., cell cycle analysis for a CDK inhibitor).
Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogs to optimize potency and selectivity.
Pharmacokinetic Profiling : Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
In Vivo Efficacy Studies : Evaluating the compound's therapeutic effect in relevant animal models.
By following this logical and scientifically rigorous screening paradigm, researchers can effectively triage and advance novel chemical entities with therapeutic potential.
References
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.).
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage. (n.d.). Retrieved from [Link]
Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. (2022, January 7). Retrieved from [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5). Retrieved from [Link]
In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved from [Link]
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved from [Link]
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023, March 20). Retrieved from [Link]
Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.). Retrieved from [Link]
In vitro kinase assay - Bio-protocol. (2022, September 1). Retrieved from [Link]
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed. (2021, October 25). Retrieved from [Link]
Cell viability assays: Alternatives to the MTT assay. (2017, May 2). Retrieved from [Link]
In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved from [Link]
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.). Retrieved from [Link]
Bioactive pyrazolo[3,4-c]pyrazoles derivatives - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. (n.d.). Retrieved from [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.). Retrieved from [Link]
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Retrieved from [Link]
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (2025, January 17). Retrieved from [Link]
Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. (n.d.). Retrieved from [Link]
Bioassays for bioactivity screening - Universidad Espíritu Santo - Research UEES. (n.d.). Retrieved from [Link]
Screening and identification of novel biologically active natural compounds - PMC. (2017, June 5). Retrieved from [Link]
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products - Hilaris Publisher. (2024, June 29). Retrieved from [Link]
Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem - MDPI. (2023, June 16). Retrieved from [Link]
Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (2005, June 15). Retrieved from [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. (n.d.). Retrieved from [Link]
Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines - ResearchGate. (2025, August 7). Retrieved from [Link]
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (2025, October 13). Retrieved from [Link]
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed. (2025, June 26). Retrieved from [Link]
Topic: A Framework for Evaluating 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine and Other Novel Pyrazolopyridine Analogs in Kinase Inhibitor Assays
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clini...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its ability to act as a bioisostere of purine allows it to effectively target the ATP-binding pocket of a wide range of kinases.[1] This application note presents a comprehensive framework for the initial characterization of novel pyrazolopyridine-based compounds, using the representative molecule 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine as a working example. We provide detailed, field-proven protocols for primary screening and potency determination (IC₅₀) using a luminescence-based kinase assay, alongside essential guidance on data analysis, interpretation, and advanced characterization strategies such as selectivity profiling. This guide is designed to equip researchers with a robust, self-validating system to assess the potential of new chemical entities in kinase-targeted drug discovery.
Introduction: The Rationale for Targeting Kinases with Pyrazolopyridines
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they are among the most intensively pursued drug targets.[4] The development of small molecule inhibitors that compete with ATP for the kinase active site has been a highly successful therapeutic strategy.[1][5]
The pyrazolopyridine core is particularly advantageous for this purpose. Its heterocyclic structure mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the kinase "hinge" region—a conserved structural element that anchors ATP.[1][2] The various isomers of the pyrazolopyridine scaffold and the accessible substitution points allow for fine-tuning of potency and selectivity, enabling chemists to develop inhibitors that target specific kinases or desired kinase families.[1]
When a novel analog like 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is synthesized, a systematic and rigorous evaluation is required to determine its biological activity. The following sections outline a logical workflow for this process, from initial hit identification to detailed potency characterization.
The Experimental & Analytical Workflow
A typical kinase inhibitor characterization cascade involves a tiered approach. It begins with a broad primary screen to identify activity, followed by more detailed dose-response studies to quantify potency, and finally, comprehensive profiling to understand selectivity.
Figure 1: A tiered workflow for kinase inhibitor characterization.
Foundational Choice: Assay Technology
The selection of an appropriate assay technology is critical for generating reliable data. While various methods exist (radiometric, fluorescence-based, etc.), luminescence-based assays that quantify ATP consumption offer a robust, homogeneous, and high-throughput-compatible format.[6][7][8]
Principle of Luminescence-Based ATP Detection (e.g., Kinase-Glo®):
A kinase consumes ATP to phosphorylate its substrate.
After the reaction, a detection reagent containing luciferase and its substrate, luciferin, is added.[9]
The luciferase enzyme uses the remaining ATP to generate a light signal.
Therefore, high kinase activity results in low ATP and a dim signal. Conversely, effective inhibition of the kinase spares ATP, resulting in a bright luminescent signal.[10] This inverse relationship is central to data interpretation.
This method is nearly universal as all kinases use ATP, making it adaptable for screening 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine against virtually any kinase of interest.[11][12]
Protocol 1: Primary Screening for Kinase Inhibition
Objective: To rapidly determine if 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine exhibits inhibitory activity against a kinase of interest at a single, high concentration.
Materials:
Kinase: Purified, recombinant kinase of interest (e.g., a tyrosine or serine/threonine kinase).
Substrate: A suitable peptide or protein substrate for the chosen kinase.
Test Compound: 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, dissolved in 100% DMSO to create a concentrated stock (e.g., 10 mM).
ATP: Adenosine triphosphate solution.
Assay Buffer: Kinase-specific buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[3]
Represents full inhibition or background (maximum signal).
Test Compound
Kinase reaction + Test Compound
Measures the effect of the inhibitor on kinase activity.
Step-by-Step Methodology:
Compound Preparation: Thaw the 10 mM stock of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine in DMSO. Prepare an intermediate dilution in assay buffer to achieve the desired final assay concentration (e.g., 10 µM) while keeping the final DMSO concentration ≤1%.
Rationale: High concentrations of DMSO can inhibit kinase activity. Keeping it constant and low across all wells is crucial for data integrity.[7]
Plate Layout: Designate wells for 100% activity, 0% activity, and test compound(s) in triplicate.
Reagent Addition (Kinase Reaction): In a 96-well plate format with a final volume of 25 µL:
a. Add 5 µL of assay buffer to all wells.
b. Add 2.5 µL of the test compound dilution or DMSO vehicle to the appropriate wells.
c. Add 5 µL of a 5X kinase/substrate mix (prepared in assay buffer) to the "100% Activity" and "Test Compound" wells. Add 5 µL of substrate only (no kinase) to the "0% Activity" wells.
d. Mix gently by tapping the plate or using a plate shaker for 30 seconds. Incubate for 10-15 minutes at room temperature.
Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
Initiate Kinase Reaction: Add 12.5 µL of 2X ATP solution (prepared in assay buffer to achieve a final concentration near the Kₘ, if known) to all wells to start the reaction.
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).[13]
Signal Detection:
a. Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
b. Add 25 µL of Kinase-Glo® reagent to each well.[9]
c. Mix on a plate shaker for 2 minutes to lyse any cells (if applicable) and ensure a stable signal.
d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[10]
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Dose-Response and IC₅₀ Determination
Objective: To determine the concentration of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine required to inhibit 50% of the kinase's activity (the IC₅₀ value).[14]
Methodology: This protocol is identical to Protocol 1, with one key difference in Step 3:
Compound Preparation & Addition: Instead of a single concentration, prepare a serial dilution of the test compound. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is standard. Add each concentration to the plate in triplicate.
Data Analysis and Interpretation
The raw data from the luminometer must be converted into a biologically meaningful value.
Step 1: Calculate Percent Inhibition
For each concentration of the test compound, calculate the percent inhibition using the signals from the control wells:
Signal_Test: Luminescence from wells with the inhibitor.
Signal_100%_Activity: Average luminescence from wells with DMSO only (lowest signal).
Signal_0%_Activity: Average luminescence from wells with no kinase (highest signal).
Step 2: Generate Dose-Response Curve and Determine IC₅₀
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to fit a sigmoidal curve to the data. The IC₅₀ is the concentration at which the curve passes the 50% inhibition mark.[15]
Figure 2: Workflow for IC₅₀ data analysis.
Advanced Characterization: Selectivity Profiling
A potent inhibitor is not necessarily a useful one. A critical next step is to assess its selectivity.[5] This involves screening the compound against a broad panel of other kinases.[4][16] The IC₅₀ values obtained for the primary target can be compared to those for off-target kinases.
Hypothetical Selectivity Data for Compound X:
Kinase Target
IC₅₀ (nM)
Kinase Family
Kinase A (Target)
50
Tyrosine Kinase
Kinase B
8,500
Tyrosine Kinase
Kinase C
> 10,000
Ser/Thr Kinase
Kinase D
750
Tyrosine Kinase
Kinase E
> 10,000
Ser/Thr Kinase
Interpretation: In this hypothetical example, the compound is over 150-fold more selective for the primary target (Kinase A) than for the next most sensitive kinase (Kinase D), suggesting a promising selectivity profile.
Conclusion
This application note provides a validated, systematic approach to the initial biochemical characterization of novel pyrazolopyridine-based compounds like 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. By following these detailed protocols for primary screening and IC₅₀ determination, researchers can generate robust and reproducible data. This framework, grounded in established principles of kinase assay design and data analysis, enables the confident identification and prioritization of promising new kinase inhibitors for further development in therapeutic research.
References
BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
Moon, S., et al. (2017). In vitro NLK Kinase Assay. JoVE. Available at: [Link]
Bantscheff, M., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. Available at: [Link]
Yu, L., et al. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
Hall, C., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]
Shults, M. D., et al. (2007). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology. Available at: [Link]
Zhang, Y., et al. (2025). Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. ACS Chemical Neuroscience. Available at: [Link]
Bio Molecular Systems (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]
Atkins, C., et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Research. Available at: [Link]
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. Available at: [Link]
Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. Molecules. Available at: [Link]
Telik, Inc. (2008). Identification and characterization of novel tyrosine kinase inhibitors targeting vascular endothelial growth factor receptor 2. Cancer Research. Available at: [Link]
Reichman, M. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]
PT. Indolab Utama (2016). Kinase-Glo® Luminescent Kinase Assays. PT. Indolab Utama. Available at: [Link]
Bitesize Bio (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Available at: [Link]
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. SLAS Discovery. Available at: [Link]
Platypus Technologies (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Platypus Technologies. Available at: [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2019). Synthesis and biological evaluation of pyrazolo[3,4-b]pyridine-3-yl pyrimidine derivatives as sGC stimulators for the treatment of pulmonary hypertension. European Journal of Medicinal Chemistry. Available at: [Link]
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of 3, 5-disubsituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors against microtubule and kinases. European Journal of Medicinal Chemistry. Available at: [Link]
Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]
Kim, J., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
Lv, P., et al. (2013). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Unciti-Broceta, A., et al. (2010). Novel Pyrazolopyrimidines with High Potency and Selectivity toward SRC Family Kinases. Journal of Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. ResearchGate. Available at: [Link]
Sintim, H. O. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Available at: [Link]
Abdel-Wahab, B. F., et al. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
Barresi, E., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. Available at: [Link]
Application Notes and Protocols for 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Pyrazolo[c]pyridine Scaffold in Oncology The pyrazolo[3,4-c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Pyrazolo[c]pyridine Scaffold in Oncology
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the purine nucleus. This similarity allows it to interact with a wide array of purine-binding proteins, including a notable class of enzymes known as kinases.[1] Kinase dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and pyrazolopyridine derivatives are at the forefront of this research, with some compounds entering clinical trials for various malignancies.[2][3] The subject of this guide, 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, is a novel entity within this promising class. The strategic placement of an iodo group at the C-3 position offers a potential vector for further chemical modification or may contribute to specific interactions within the ATP-binding pocket of target kinases. The pyridin-3-yl moiety at the C-5 position can influence solubility and engage in additional hydrogen bonding, potentially enhancing potency and selectivity. This document provides a comprehensive guide to the initial investigation of this compound's anti-cancer properties in vitro.
Postulated Mechanism of Action: Kinase Inhibition
Based on extensive research into related pyrazolopyridine and pyrazolopyrimidine derivatives, it is hypothesized that 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine functions as an ATP-competitive kinase inhibitor.[4][5][6] This mechanism involves the compound binding to the ATP-binding pocket of a protein kinase, thereby preventing the phosphorylation of downstream substrates and disrupting oncogenic signaling pathways. Key kinase families that are frequently targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression, and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which drive cell proliferation and survival.[4][5][7] The diagram below illustrates a generalized signaling pathway that could be inhibited by a pyrazolopyridine derivative.
Figure 1: Postulated mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
In Vitro Evaluation: A Step-by-Step Protocol
The initial assessment of a novel compound's anti-cancer activity typically involves determining its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[8][9] It measures the metabolic activity of cells, which in most cases correlates with cell viability.
Protocol: Cell Viability Assessment using MTT Assay
This protocol is designed for a 96-well plate format and can be adapted for various adherent cancer cell lines.
Materials:
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (stock solution in DMSO)
Selected cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast adenocarcinoma)[8][10]
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS), sterile
Trypsin-EDTA (0.25%)
MTT solution (5 mg/mL in sterile PBS)
DMSO (cell culture grade)
96-well flat-bottom cell culture plates
Multichannel pipette
Microplate reader (570 nm wavelength)
Experimental Workflow:
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
Cell Seeding:
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete growth medium.
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ cells/well).
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare a series of dilutions of the 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine stock solution in complete growth medium. A typical concentration range to start with could be 0.01 µM to 100 µM.
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
Return the plate to the incubator for 48 to 72 hours. The incubation time should be optimized for the specific cell line.
MTT Addition and Incubation:
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
Data Interpretation and Expected Outcomes
The pyrazolopyridine scaffold has demonstrated potent anticancer activity across various cancer cell lines. The table below presents representative IC₅₀ values for a hypothetical pyrazolopyridine derivative, based on published data for analogous compounds, to provide a reference for expected outcomes.[4][8][10]
Note: These values are illustrative. The actual IC₅₀ of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine will need to be determined experimentally. Potency can be influenced by the specific substitutions on the pyrazolopyridine core.
Conclusion and Future Directions
The protocol and information provided in this guide offer a solid foundation for the initial in vitro characterization of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. A promising IC₅₀ profile in multiple cancer cell lines would warrant further investigation, including:
Kinase Profiling: Screening the compound against a panel of kinases to identify its specific molecular target(s).
Mechanism of Action Studies: Investigating downstream signaling effects, cell cycle arrest, and induction of apoptosis.[9]
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models.
The exploration of novel pyrazolopyridine derivatives like 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a critical endeavor in the ongoing search for more effective and selective cancer therapies.
References
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]
Gao, C., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(8), 13846-13861. [Link]
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
Mabkhot, Y. N., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6081. [Link]
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2205-2221. [Link]
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
Al-Ostath, A. I., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7794. [Link]
Singh, A., & Sharma, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1146-1175. [Link]
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35849-35853. [Link]
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1640-1654. [Link]
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35849-35853. [Link]
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
Array, (2009). 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
Singh, A., & Sharma, P. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1146-1175. [Link]
Leveraging 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine for Accelerated Hit Discovery in Fragment-Based Screening
An Application Note for Drug Discovery Professionals Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful paradigm for identifying high-quality lead compounds.[1][2] The success of an...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Discovery Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful paradigm for identifying high-quality lead compounds.[1][2] The success of any FBDD campaign hinges on the rational selection of fragments and the deployment of a robust screening cascade. This guide provides a detailed technical overview and experimental protocols for the strategic use of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , a versatile and synthetically tractable fragment, in biophysical screening campaigns. We delineate its advantages, including its adherence to the 'Rule of Three,' the strategic placement of a heavy atom for crystallographic applications, and the presence of multiple, chemically addressable vectors for rapid hit-to-lead evolution.
Introduction: The Rationale for a Purpose-Built Fragment
The core principle of FBDD is to screen low-molecular-weight compounds (typically <300 Da) that, due to their reduced complexity, can form high-quality, energetically favorable interactions with a protein target.[3] These weakly binding hits (often with affinities in the high µM to mM range) then serve as starting points for optimization into potent leads.[4][5] The pyrazolo[3,4-c]pyridine scaffold is a valuable starting point for FBDD as it is a known pharmacophore present in various biologically active compounds, including kinase inhibitors.[6][7][8]
The fragment at the center of this guide, 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , has been specifically chosen for its unique combination of features that address key challenges in a typical FBDD workflow:
Pharmacophoric Richness: The bicyclic core contains multiple hydrogen bond donors and acceptors, increasing the probability of forming specific interactions within a protein binding site.[3]
Structural Information Content: The iodine atom is a powerful tool for X-ray crystallography. Its ability to produce a strong anomalous scattering signal can be crucial for unambiguously determining the fragment's binding pose, a critical step for structure-guided lead optimization.[9][10]
Synthetic Tractability: Both the iodo and pyridinyl groups serve as "growth vectors," providing chemically accessible points for rapid analogue synthesis and fragment evolution.[6][11]
Fragment Profile and Quality Assessment
A high-quality fragment library is curated based on physicochemical properties that ensure fragments are good starting points for optimization. The "Rule of Three" (Ro3) provides a widely accepted set of guidelines for fragment selection.[1][12][13]
Expert Analysis: While the molecular weight slightly exceeds the 300 Da guideline, this is a direct consequence of incorporating the highly valuable iodine atom. In the context of halogen-enriched fragment libraries, such minor deviations are often accepted in exchange for significant experimental advantages in structural biology.[14] The fragment's excellent profile in all other Ro3 parameters makes it a prime candidate for screening.
The Integrated Screening Cascade: A Strategy for Success
No single biophysical technique is perfect for fragment screening; each has its own strengths and weaknesses regarding throughput, protein consumption, and the type of data generated.[15][16] Therefore, a multi-stage, orthogonal approach is essential to confidently identify true hits and eliminate false positives.
Application Note: Cell-Based Characterization of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
The following Application Note and Protocol guide details the characterization and utilization of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , a critical scaffold and inhibitor targeting the TGF-β Type I Receptor...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the characterization and utilization of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , a critical scaffold and inhibitor targeting the TGF-β Type I Receptor (ALK5) kinase.
Target: TGF-β Type I Receptor (ALK5) | Pathway: TGF-β/Smad Signaling
Document ID: AN-ALK5-PYR-001 | Version: 2.0
Executive Summary
The compound 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine represents a potent chemotype within the class of ATP-competitive inhibitors targeting the Activin Receptor-Like Kinase 5 (ALK5) , also known as the TGF-β Type I Receptor. While often utilized as a late-stage intermediate for generating 3-substituted libraries (via Suzuki coupling at the C3-iodo position), the core scaffold itself possesses intrinsic affinity for the ALK5 ATP-binding pocket due to the critical hydrogen bonding interactions provided by the pyrazolo[3,4-c]pyridine pharmacophore and the 5-pyridyl substituent.
This guide provides standardized protocols for evaluating the biological activity of this molecule and its derivatives in cellular systems, focusing on Smad2/3 phosphorylation inhibition , transcriptional reporter assays , and functional Epithelial-Mesenchymal Transition (EMT) blockade.
Compound Profile & Handling
Before initiating cell-based assays, ensure the compound is solubilized and stored correctly to maintain potency.
Soluble in DMSO (up to 50 mM). Poor aqueous solubility.
Stock Preparation
Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -20°C.
Stability
Avoid repeated freeze-thaw cycles. Protect from light (iodine-containing compounds can be light-sensitive).
Mechanism of Action
The TGF-β signaling cascade is initiated when the TGF-β ligand binds to the Type II receptor (TGF-βRII), which recruits and phosphorylates the Type I receptor (ALK5). Activated ALK5 then phosphorylates downstream effectors Smad2 and Smad3.
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine functions by occupying the ATP-binding cleft of ALK5. The N1 and N7 nitrogens of the pyrazolo[3,4-c]pyridine core typically form a hinge-binding motif, preventing ATP access and subsequent Smad phosphorylation.
Pathway Diagram (TGF-β Signaling Blockade)
Caption: Schematic of TGF-β signaling. The inhibitor (black hexagon) competes with ATP for the ALK5 kinase domain, blocking Smad2/3 phosphorylation.
This assay quantifies the transcriptional activity of Smad2/3 using a luciferase reporter driven by Smad Binding Elements (SBE). It is the gold standard for determining IC50 values.
Materials:
Cell Line: HaCaT (Keratinocytes) or HEK293T stably transfected with (CAGA)12-Luc plasmid.
Reagents: Recombinant Human TGF-β1, Dual-Luciferase Assay System, Opti-MEM.
Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well white-walled plate in complete medium. Incubate for 24 hours.
Starvation: Aspirate medium and replace with low-serum (0.1% FBS) medium. Incubate for 4–6 hours to reduce basal TGF-β signaling.
Treatment:
Prepare 3x concentration of the compound in low-serum medium (7-point serial dilution, e.g., 10 µM to 0.1 nM).
Add compound to cells. Incubate for 30 minutes (Pre-treatment is crucial for kinase inhibitors).
Induction: Add Recombinant TGF-β1 (Final concentration: 5 ng/mL) to all wells except "No Stimulation" controls.
Incubation: Incubate for 16–20 hours at 37°C, 5% CO₂.
Lysis & Detection:
Wash cells once with PBS.
Add Passive Lysis Buffer (Promega) and shake for 15 mins.
Add Luciferase Substrate and measure luminescence on a plate reader.
Data Analysis: Normalize Firefly luciferase signal to Renilla (internal control) if used. Plot Relative Light Units (RLU) vs. Log[Compound] to calculate IC50.
Protocol B: Western Blot for Phospho-Smad2 (Target Engagement)
To confirm the compound specifically inhibits ALK5 kinase activity rather than general transcription, direct measurement of Smad2 phosphorylation (C-terminal Ser465/467) is required.
Compound Treatment: Treat cells with the inhibitor (e.g., 1 µM, 100 nM, 10 nM) for 60 minutes .
Stimulation: Stimulate with TGF-β1 (5 ng/mL) for exactly 60 minutes .
Note: Smad phosphorylation peaks at 45–60 mins; timing is critical.
Harvest: Place plates on ice. Wash with ice-cold PBS. Lyse immediately in cold RIPA buffer.
Immunoblotting:
Resolve 20 µg protein on 10% SDS-PAGE.
Transfer to PVDF membrane.
Block with 5% BSA (Milk can interfere with phospho-antibodies).
Probe for p-Smad2 first, then strip and probe for Total Smad2.
Result Interpretation: A potent ALK5 inhibitor will show a dose-dependent disappearance of the p-Smad2 band while Total Smad2 remains constant.
Protocol C: Inhibition of Epithelial-Mesenchymal Transition (EMT)
TGF-β induces EMT, a process driving fibrosis and metastasis. This assay measures the functional ability of the compound to prevent phenotypic changes.
Step-by-Step Methodology:
Setup: Seed NMuMG (Mouse Mammary Gland) or A549 cells in 6-well plates.
Induction: Treat cells with TGF-β1 (5 ng/mL) +/- Compound (1 µM) in medium containing 10% FBS.
Duration: Maintain treatment for 48–72 hours . Refresh medium+compound every 24 hours.
Li, H., et al. (2008). "Design and synthesis of 3,5-disubstituted-1H-pyrazolo[3,4-c]pyridines as potent and selective inhibitors of ALK5." Journal of Medicinal Chemistry, 51(7), 2302-2306.
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.
Callahan, J. F., et al. (2002). "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type I receptor (ALK5)." Journal of Medicinal Chemistry, 45(5), 999-1001.
Method
Application Notes and Protocols for the Synthesis of Novel Pyrazolo[3,4-c]pyridine Libraries
Introduction: The Rising Prominence of the Pyrazolo[3,4-c]pyridine Scaffold in Drug Discovery The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of the Pyrazolo[3,4-c]pyridine Scaffold in Drug Discovery
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine nucleus allows it to interact with a wide array of biological targets, making it a valuable template for the design of novel therapeutics.[1] Derivatives of this scaffold have shown potential as anti-inflammatory, anti-viral, and anti-cancer agents, underscoring the importance of efficient and versatile synthetic routes to access diverse libraries of these compounds for drug discovery campaigns.[1]
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying and optimizing lead compounds.[2][3] In this paradigm, the ability to elaborate a core fragment along multiple vectors is crucial for achieving high-affinity and selective binders. This application note provides a comprehensive guide to the synthesis of novel pyrazolo[3,4-c]pyridine libraries, with a focus on a robust and flexible strategy that involves the initial synthesis of a key halogenated intermediate followed by its vectorial functionalization.
Strategic Overview: A Two-Pronged Approach to Library Synthesis
The construction of a diverse pyrazolo[3,4-c]pyridine library is most effectively achieved through a two-phased strategy:
Core Scaffold Synthesis: The initial phase focuses on the reliable, large-scale synthesis of a versatile building block, typically a 5-halo-1H-pyrazolo[3,4-c]pyridine. The halogen atom at the C-5 position serves as a versatile handle for a multitude of cross-coupling reactions.
Vectorial Functionalization: With the core scaffold in hand, the second phase involves the selective and systematic introduction of diversity at various positions of the bicyclic system. This "vectorial functionalization" allows for the exploration of the chemical space around the core, which is essential for optimizing biological activity.[2][3]
Figure 1: A high-level overview of the two-phased synthetic strategy.
Phase 1: Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Core
A robust and scalable synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is paramount for any library generation effort. An adaptation of the classical Huisgen indazole synthesis provides an excellent route to these key intermediates.[1]
Reaction Scheme: Huisgen-based Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines
Figure 2: Synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine core.
Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol details the synthesis of the 5-chloro derivative, a versatile building block for subsequent functionalization.
Materials:
2-Amino-6-chloropyridine
Sodium nitrite (NaNO₂)
Acetic anhydride (Ac₂O)
1,2-Dichloroethane (DCE)
Sodium methoxide (NaOMe)
Methanol (MeOH)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: Diazotization and Acetylation
To a solution of 2-amino-6-chloropyridine (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O) and cool the mixture to 0 °C.
Slowly add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(5-chloro-2-nitropyridin-1-yl)ethan-1-one intermediate, which can be used in the next step without further purification.
Step 2: Cyclization and Deacetylation
Dissolve the crude intermediate from Step 1 in methanol (MeOH).
Add a solution of sodium methoxide (NaOMe) in methanol and stir at room temperature for 1 hour.
Neutralize the reaction with an appropriate acid (e.g., acetic acid) and concentrate under reduced pressure.
Partition the residue between water and ethyl acetate.
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
The crude product can be purified by flash column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[1]
Parameter
Value
Starting Material
2-Amino-6-chloropyridine
Key Reagents
NaNO₂, Ac₂O, NaOMe
Solvents
DCE, MeOH
Temperature
0 °C to 90 °C
Reaction Time
~24 hours
Typical Yield
>90%
Table 1: Summary of reaction conditions for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Phase 2: Vectorial Functionalization for Library Development
The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is primed for diversification at multiple positions. This section outlines strategies for selective functionalization at the N-1/N-2, C-3, C-5, and C-7 positions.
N-1 and N-2 Functionalization: Alkylation and Protection
Selective functionalization of the pyrazole nitrogen atoms can be achieved by careful selection of protecting groups and alkylating agents. This allows for the introduction of various substituents that can modulate the physicochemical properties of the final compounds.
Protocol 2: General Procedure for N-Alkylation
To a solution of 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in an anhydrous solvent such as THF or DMF, add a base (e.g., NaH, K₂CO₃) at 0 °C.
Stir the mixture for 30 minutes, then add the desired alkylating agent (e.g., alkyl halide, SEMCl).
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
Quench the reaction with water and extract with an organic solvent.
Dry the organic layer, concentrate, and purify by column chromatography to isolate the N-1 and N-2 isomers.
The C-5 halogen provides a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
In a reaction vessel, combine the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
Add an anhydrous solvent (e.g., dioxane or toluene) and degas the mixture.
Heat the reaction to the desired temperature (typically 80-120 °C) until the starting material is consumed.
Cool the reaction, dilute with an organic solvent, and filter through celite.
Concentrate the filtrate and purify the residue by column chromatography.
Reaction Type
Reagents
Typical Yields
Buchwald-Hartwig Amination
Primary/secondary amines, Pd catalyst, ligand, base
60-90%
Suzuki-Miyaura Coupling
Boronic acids/esters, Pd catalyst, base
70-95%
Table 2: Examples of C-5 functionalization reactions.
C-3 and C-7 Functionalization: Directed Metalation and Cross-Coupling
Selective functionalization at the C-3 and C-7 positions can be achieved through directed metalation followed by reaction with an electrophile or a subsequent cross-coupling reaction.
Protocol 4: General Procedure for C-7 Functionalization via Metalation
To a solution of a suitably N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as TMPMgCl·LiCl.
Stir the mixture at low temperature for 1-2 hours.
Add the desired electrophile (e.g., aldehyde, disulfide) and allow the reaction to warm to room temperature.
Quench the reaction with saturated aqueous ammonium chloride.
Extract with an organic solvent, dry, concentrate, and purify by column chromatography.[4]
For C-3 functionalization, a tandem borylation/Suzuki-Miyaura cross-coupling sequence on an N-protected scaffold has proven effective.[2][3]
Figure 3: Vectorial functionalization pathways for library synthesis.
Alternative Strategies: Multicomponent Reactions (MCRs)
While the scaffold functionalization approach is highly effective, multicomponent reactions (MCRs) offer an alternative, atom-economical strategy for the rapid assembly of complex molecules from simple starting materials in a one-pot fashion. Although more developed for the pyrazolo[3,4-b]pyridine isomer, the principles of MCRs are applicable to the synthesis of diverse heterocyclic systems.[5][6][7] Further research into adapting these methods for the specific synthesis of the pyrazolo[3,4-c]pyridine core is a promising area for future development.
Conclusion
The synthetic routes outlined in this application note provide a robust framework for the generation of novel pyrazolo[3,4-c]pyridine libraries. The strategy of synthesizing a versatile 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate followed by systematic vectorial functionalization offers a powerful and flexible approach for exploring the chemical space around this medicinally important scaffold. The detailed protocols and strategic guidance provided herein are intended to empower researchers, scientists, and drug development professionals in their efforts to design and synthesize the next generation of pyrazolo[3,4-c]pyridine-based therapeutics.
References
Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(21), e202403569. Available at: [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35065-35073. Available at: [Link]
Al-dujaili, A. H., Al-karagoly, H., & Al-fatlawi, A. A. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 26(11), 3123. Available at: [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35065-35073. Available at: [Link]
Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2022). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Heterocyclic Chemistry, 59(12), 2135-2143. Available at: [Link]
Rao, R. M., Rao, V. R., & Reddy, K. S. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. Available at: [Link]
Rost, A. T., & Williams, D. L. (2011). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 52(43), 5653-5655. Available at: [Link]
Kumar, A., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 234-278. Available at: [Link]
Zhidkova, E., Karchava, A., & Yurovskaya, M. (2012). A versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction pathways. Organic & Biomolecular Chemistry, 10(33), 6715-6724. Available at: [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and 5-bromo-1H-pyrazolo[3,4-c]pyridine 4b. ResearchGate. Available at: [Link]
Singh, R. P., & Kumar, D. (2018). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. Journal of Emerging Technologies and Innovative Research, 5(8), 528-543. Available at: [Link]
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. Available at: [Link]
El-Sayed, N. F., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Molecules, 27(5), 1547. Available at: [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PMC. Available at: [Link]
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
Osyanin, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 856. Available at: [Link]
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. Available at: [Link]
Ferreira, R. J., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(1), 1582. Available at: [Link]
large-scale synthesis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Application Note: Large-Scale Synthesis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 3-iodo-5-(pyridin-3-yl)-1H-py...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Large-Scale Synthesis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., FLT3, JAK, GSK-3). The method addresses common process chemistry bottlenecks—specifically regioselectivity, catalyst poisoning, and purification—by utilizing a THP-protected convergent route .
Key Process Features:
Scalability: Designed for multigram to kilogram batches, avoiding column chromatography in favor of crystallization.
Safety: Mitigates risks associated with diazonium intermediates through controlled temperature protocols.
Yield: Optimized overall yield >45% (3 steps).
Purity: Final API purity >98% (HPLC), suitable for biological screening.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three logical stages to maximize regiocontrol. Direct iodination of the core is efficient, but the installation of the C5-heteroaryl group requires a protected intermediate to prevent palladium sequestration by the free pyrazole NH.
Strategic Disconnection:
C3-Iodination: Late-stage electrophilic substitution using N-iodosuccinimide (NIS).
C5-Arylation: Suzuki-Miyaura coupling of the 5-chloro precursor.
Core Construction: Modified Chapman-Hurst cyclization of 2-chloro-4-methyl-5-aminopyridine.
Stage 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
Rationale: The [3,4-c] isomer is less stable than the [3,4-b] isomer. The Chapman-Hurst modification (using phase transfer or specific solvent systems) ensures efficient ring closure of the diazonium intermediate onto the adjacent methyl group.
Rationale: Direct coupling on the free NH-pyrazole often stalls due to Pd-coordination. A "One-Pot Protection-Coupling-Deprotection" strategy is employed here for efficiency.
THP Protection: In the reactor, suspend Stage 1 product (75 g, 0.49 mol) in DCM (750 mL). Add DHP (1.5 equiv) and pTsOH (0.05 equiv). Stir at RT for 4 h until clear solution forms (Formation of 1-(tetrahydro-2H-pyran-2-yl)-5-chloro...). Wash with
, concentrate to thick oil.
Coupling Setup: Dissolve the oil in 1,4-Dioxane (800 mL) and Water (200 mL).
Reagent Addition: Add 3-Pyridylboronic acid (1.2 equiv, 72 g) and
(3.0 equiv). Degas with for 30 min.
Catalysis: Add
(0.03 equiv). Heat to 90°C for 6 h.
Process Note: The solution darkens. Monitor by HPLC for disappearance of chloro-intermediate.
Deprotection (In-situ): Cool to RT. Add HCl (4M, 300 mL) directly to the reaction mixture. Heat to 60°C for 2 h.
Isolation: Neutralize with NaOH (6M) to pH 8. The product often precipitates. If not, extract with EtOAc/THF (THF improves solubility).
Purification: Recrystallize from Ethanol/Water.
Yield: ~65 g (68% over 2 steps).
Appearance: Off-white powder.
Stage 3: Regioselective C3-Iodination
Rationale: Electrophilic aromatic substitution on pyrazolo[3,4-c]pyridine occurs exclusively at C3 due to the electronic richness of the pyrazole ring compared to the pyridine ring. NIS is preferred over
Core C4/C7: Singlets/doublets depending on coupling constants in the fused system.
Troubleshooting & Optimization
Incomplete Cyclization (Stage 1): If the diazonium intermediate accumulates, yield drops. Ensure the temperature is maintained at reflux during the nitrite addition to force the "thermal" cyclization immediately.
Palladium Removal (Stage 2): If the final product is grey (Pd residue), treat the organic solution with SiliaMetS® Thiol or activated charcoal before crystallization.
Regioselectivity (Stage 3): If iodination occurs on the pyridine ring (rare), it indicates the temperature was too high (>50°C). Keep the iodination at 0°C to RT.
References
Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds: Bedwell, E. V., et al. (2023).[2][3] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Link
General Pyrazolo[3,4-c]pyridine Chemistry: Witherington, J., et al. (2000). 5-Aryl-pyrazolo[3,4-c]pyridines as potent and selective inhibitors of.... Bioorganic & Medicinal Chemistry Letters. Link
Iodination Protocols: Vasilevsky, S. F., et al. (2002). Iodination of pyrazoles and their derivatives. Heterocycles. Link
Suzuki Coupling on Pyrazoles: Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Link
overcoming solubility issues with 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Technical Support Center: 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine Welcome to the technical support guide for 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. This document is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support guide for 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the significant solubility challenges associated with this compound. Given its novel structure, direct solubility data is scarce; therefore, this guide is built upon fundamental chemical principles derived from its constituent moieties: a planar pyrazolopyridine core, a hydrophobic iodo group, and a basic pyridinyl substituent.
Our approach is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and generate reliable, reproducible data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound?
Based on its chemical structure, 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is predicted to be a crystalline solid with very low aqueous solubility at neutral pH. The fused aromatic pyrazolopyridine system and the large, hydrophobic iodine atom contribute to a strong crystal lattice and low affinity for water.[1][2] However, the key to its solubilization lies in the pyridin-3-yl group. The nitrogen atom on this pyridine ring is basic and can be protonated in acidic conditions.[3] This protonation creates a positive charge on the molecule, forming a salt that is significantly more soluble in aqueous media.[4][5] Therefore, its solubility is expected to be highly pH-dependent.
Q2: What is the best solvent to use for preparing a stock solution?
For most in vitro biological assays, the standard and recommended starting point is to prepare a concentrated stock solution in an anhydrous, high-purity organic solvent. Dimethyl sulfoxide (DMSO) is the most common and powerful choice for this purpose due to its ability to dissolve a wide range of organic molecules.[6][7]
Recommendation: Start by preparing a 1-10 mM stock solution in 100% anhydrous DMSO.[6][8]
Rationale: A high-concentration stock allows you to add a very small volume to your aqueous assay medium, keeping the final DMSO concentration low enough to avoid solvent-induced artifacts or cellular toxicity (typically <0.5%).[9]
Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What's happening and how do I fix it?
This is the most common problem encountered with poorly soluble compounds and is known as "crashing out." It occurs when the compound, stable in the high-concentration organic stock, is abruptly transferred to a predominantly aqueous environment where its thermodynamic solubility is much lower.[10][11] The DMSO concentration is no longer sufficient to keep it dissolved.
Here is a prioritized troubleshooting workflow:
Lower the pH of Your Aqueous Buffer: This is the most chemically-sound first step. The basic pyridine moiety will become protonated at acidic pH, drastically increasing aqueous solubility. Try dissolving the compound in buffers with pH values ranging from 4.0 to 6.0.[5][12]
Reduce the Final Concentration: Your target concentration may simply be above the compound's solubility limit in the final assay medium. Perform a serial dilution to find the maximum concentration that stays in solution.[12]
Optimize the Dilution Method: Avoid adding the DMSO stock directly into a static volume of buffer. Instead, add the small volume of DMSO stock into the vortex of the buffer as it is actively mixing. This rapid dispersion helps prevent the formation of localized, supersaturated zones that initiate precipitation.[10]
Q4: How can I be sure my compound is truly dissolved and stable in my final assay plate?
Visual inspection is not enough. A solution can be supersaturated and appear clear, only to precipitate over the course of an experiment, leading to inaccurate and variable results.[11][13]
Initial Check: After preparing your final working solution, let it sit for at least 30 minutes to an hour and visually inspect for any cloudiness or precipitate against a dark background.
Stability Assessment: For critical experiments, it is advisable to check the stability of the compound in the final assay medium over time (e.g., 0, 4, and 24 hours).[11] This can be done by centrifuging the solution at high speed and measuring the concentration of the compound in the supernatant via HPLC-UV.
Troubleshooting & Optimization Guide
This section provides a systematic, problem-oriented approach to resolving common solubility issues.
Issue 1: Compound Fails to Dissolve in 100% DMSO
While uncommon for many research compounds, it is possible if the material has exceptionally high crystal lattice energy.
Cause: Insufficient solvent power or presence of moisture which can reduce DMSO's efficacy.
Solution Workflow:
Apply Gentle Heat: Warm the solution in a water bath at 30-40°C.
Use Sonication: Place the vial in a bath sonicator for 5-10 minutes.[8]
Try Alternative Solvents: If DMSO fails, test other powerful organic solvents. A comparison is provided below.
Solvent
Polarity
Pros
Cons
DMSO
High
Excellent solubilizing power for a wide range of compounds.[6]
Can be toxic to cells at concentrations >0.5%; hygroscopic (absorbs water).[7][9]
Very strong solubilizing power, can be more effective than DMSO for some compounds.[14]
Higher toxicity profile, less common in cell-based assays.
Ethanol
Medium
Biocompatible, less toxic than DMSO.
Less powerful solubilizer for highly lipophilic compounds.
Issue 2: Precipitation Upon Dilution into Aqueous Buffer (Kinetic Solubility Limit Exceeded)
This is the most frequent challenge. The following workflow provides a logical progression from simple fixes to more complex formulation strategies.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Step 1: pH Adjustment (The Primary Strategy)
Rationale: The pyridinyl nitrogen's basicity is the most powerful tool available. By lowering the pH, you protonate the molecule, creating a more polar, water-soluble salt.[5][10] The relationship between pH and the pKa of the basic group dictates the ionization state and thus the solubility.
Action: Prepare a set of buffers (e.g., citrate, acetate) ranging from pH 4.0 to 7.4. Test the solubility of your compound in each. For many basic compounds, a drop of 2-3 pH units can increase solubility by orders of magnitude.
Caption: The relationship between pH, pKa, and the solubility of a basic compound.
Step 5: Advanced Formulation Strategies
If simple pH adjustment and co-solvents are insufficient, particularly for in vivo studies, more advanced formulation techniques may be required.[15][16]
Surfactants: Add a small amount of a non-ionic surfactant like Tween® 80 or Cremophor® EL to the aqueous medium. Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[17]
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The compound can form an "inclusion complex" with the cyclodextrin, effectively shielding it from the aqueous environment and increasing solubility.[18]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Calculate Mass: Determine the mass of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine needed for your desired volume of 10 mM stock solution. (Molecular Weight: 348.16 g/mol ).
Weigh Compound: Carefully weigh the solid compound into a sterile, amber glass or polypropylene vial.
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO.[6]
Dissolve: Vortex the vial vigorously for 1-2 minutes. If solids persist, use gentle warming (37°C) or sonication until the solution is completely clear.[8]
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C, protected from light and moisture.[9]
Protocol 2: Rapid pH-Solubility Screening
This protocol provides a quick assessment of the compound's solubility across a pH range.
Prepare Buffers: Make a set of physiologically relevant buffers (e.g., citrate, phosphate) at various pH levels (e.g., 4.0, 5.0, 6.0, 7.4).
Prepare Stock: Use a 10 mM stock solution of the compound in 100% DMSO.
Dilution: In separate microcentrifuge tubes, add 98 µL of each aqueous buffer.
Add Compound: Add 2 µL of the DMSO stock solution to each tube. This yields a final compound concentration of 200 µM in 2% DMSO.
Mix and Equilibrate: Vortex each tube for 1 minute. Let the tubes sit at room temperature for 1 hour.
Assess: Visually inspect for precipitation. For a quantitative result, centrifuge the tubes at high speed (>14,000 rpm) for 15 minutes and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.[12]
References
Drug Discovery Online. (2023, December 18).
Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Dr. Reddy's. (n.d.).
Pharmaceutical Technology. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Almac Group. (n.d.). Key strategies central to overcoming poor API solubility.
Sigma-Aldrich. (n.d.).
S, S., & V, K. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC.
BenchChem. (2025). Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine.
Di, L., & Kerns, E. H. (2006).
BenchChem. (2025).
Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
Thermo Fisher Scientific. (2012, September 12). DMSO (dimethylsulfoxide), anhydrous.
BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays.
BenchChem. (2025). Troubleshooting MT-134 solubility issues in aqueous buffers.
Chegg.com. (2018, January 22). Solved I. (2006) In the table below are pK, values for the | Chegg.com.
Bridges Lab Protocols. (2018, June 1).
BUCHI. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
ACS Publications. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides | Journal of the American Chemical Society.
Seybold, P. G., & Duffy, J. C. (2013).
Google Patents. (2009, September 16). WO2009091622A1 - Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol.
ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?.
BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of PDE4 Inhibitors.
SpringerLink. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
Kinam Park. (n.d.).
ACS Publications. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry.
ResearchGate. (2019, December 20). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film.
ACS Publications. (2025, February 28). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques | Crystal Growth & Design.
enhancing the stability of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine in solution
To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Stability Optimization Guide: 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine Introduction: Understanding Your Compound You are w...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Senior Application Scientist, Technical Support Center
Subject: Stability Optimization Guide: 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Introduction: Understanding Your Compound
You are working with 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine .[1] To ensure reproducible data, you must treat this molecule not just as a "powder," but as a reactive chemical system.
This scaffold presents a "Stability Triad" of risks based on its functional groups:
The C-I Bond (Position 3): A labile handle susceptible to homolytic cleavage by light (photodeiodination).
The Pyrazolo[3,4-c]pyridine Core: A fused heterocyclic system prone to aggregation in aqueous media due to pi-stacking.[1]
Amphoteric Nature: Contains both a basic pyridine nitrogen (pKa ~5.[1]2) and an acidic pyrazole proton (pKa ~14), making solubility highly pH-dependent.[1]
This guide provides the protocols necessary to mitigate these risks.
Module 1: Photostability (The Iodine Risk)
The Issue:
Users frequently report "loss of potency" or "yellowing of solution" after leaving the compound on the benchtop. Mass spectrometry often reveals a mass shift of M-126 (loss of Iodine) or M+1 (replacement with Hydrogen).[1]
Technical Insight:
The carbon-iodine (C-I) bond energy (~57 kcal/mol) is significantly lower than C-Br or C-Cl.[1] Exposure to UV or even ambient fluorescent light (which contains UV leakage) excites the molecule, leading to homolytic fission . This generates a highly reactive aryl radical and an iodine radical. The aryl radical abstracts a hydrogen atom from the solvent (DMSO or buffer), permanently destroying the pharmacophore.
Troubleshooting Protocol: The "Dark Standard"
Preparation: All weighing and dissolution must occur under low-light conditions or using amber glassware.
Storage: Wrap all clear vials in aluminum foil immediately after use.
Validation: If you suspect degradation, run the "Dark vs. Light" QC Check :
Prepare two 10 µM samples in DMSO.
Wrap Sample A in foil (Dark Control).
Leave Sample B on the benchtop under fluorescent light for 4 hours.
Analyze via LC-MS.[1][2][3] If Sample B shows >5% de-iodinated product compared to Sample A, your assay environment is too bright.
Visualization: Photodeiodination Mechanism
Figure 1: The homolytic cleavage pathway of the C-I bond under light exposure, leading to irreversible degradation.[1]
Module 2: Solution Stability & Aggregation
The Issue:
Inconsistent IC50 values across replicates or "bell-shaped" concentration-response curves. This is often misdiagnosed as chemical instability but is actually physical instability (precipitation/aggregation).[1]
Technical Insight:
The flat, aromatic pyrazolo-pyridine core induces strong pi-pi stacking.[1] When a high-concentration DMSO stock (e.g., 10 mM) is "shock diluted" directly into an aqueous buffer, the compound crashes out of solution into invisible micro-aggregates before it can disperse.
Troubleshooting Protocol: The Intermediate Dilution Method
Do NOT pipette 1 µL of 10 mM stock directly into 999 µL of buffer. Instead, use this step-down approach to maintain solubility:
Critical Note on Freeze-Thaw:
DMSO is hygroscopic.[1] Every time you open a frozen vial, it absorbs atmospheric water. Water in DMSO lowers the solubility of this compound and accelerates hydrolysis.
Rule: Aliquot stocks into single-use vials (e.g., 20 µL) before the first freeze. Never freeze-thaw the master stock more than 3 times.[1]
Visualization: Solubilization Workflow
Figure 2: Step-wise dilution protocol to prevent "shock precipitation" and ensure homogeneous assay conditions.
Module 3: Chemical Compatibility (pH & Reagents)
The Issue:
Loss of activity in kinase assays containing DTT (Dithiothreitol) or extreme pH buffers.
Technical Insight:
Nucleophilic Attack: While aryl iodides are generally stable, the iodine atom is a good leaving group. In the presence of high concentrations of thiols (DTT, Beta-mercaptoethanol) and light, radical substitution can occur.
pH Sensitivity:
pH < 4: The pyridine ring protonates (Solubility increases, but cell permeability decreases).
pH > 12: The pyrazole NH deprotonates (Anion forms).
pH 7.4: The molecule is likely neutral and at its lowest solubility.
Troubleshooting Protocol
Buffer Selection: Maintain pH between 6.0 and 8.0 for stability.[1] If solubility is poor at pH 7.4, consider a slight acidification (pH 6.5) if your protein target tolerates it, as the protonated pyridine assists solubility.
Reducing Agents: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT if possible.[1] TCEP is less nucleophilic and more stable than DTT, reducing the risk of side reactions with the iodine moiety.
Frequently Asked Questions (FAQ)
Q: Can I store the DMSO stock at Room Temperature (RT)?A: No. While DMSO freezes at 19°C, storing it at RT allows slow oxidative degradation and water absorption. Store at -20°C or -80°C. If you must keep it at RT for a week (e.g., during a screening campaign), keep it in a desiccator protected from light.
Q: My solution turned pink/yellow. Is it ruined?A: Likely yes. The yellow/pink color indicates the liberation of elemental iodine (
), confirming that the C-I bond has cleaved. The remaining parent compound concentration is now unknown. Discard and prepare fresh stock.
Q: Why does the compound precipitate in PBS but not in Water?A: The "Salting Out" effect. The high ionic strength of PBS reduces the solubility of neutral organic molecules compared to pure water. Ensure your DMSO concentration in the final PBS buffer is sufficient (typically 0.1% - 1.0%) or use the "Intermediate Dilution" method described in Module 2.
References
Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH). (1996). Defines standard protocols for light stress testing (Option 2 source).
Cheng, X., et al. (2003).[3][4] "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 8(3), 292–304. Establishes the impact of water and freeze-thaw cycles on DMSO stocks.[3][4]
Klapars, A., & Buchwald, S. L. (2002). "Copper-Catalyzed Halogen Exchange in Aryl Halides." Journal of the American Chemical Society.[5] Provides mechanistic context on the lability of Aryl-Iodide bonds.
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Authoritative text on solubility, pKa, and aggregation of heterocycles in drug discovery.
Technical Support Center: Overcoming Poor Cell Permeability of Pyrazolo[3,4-c]pyridine Compounds
Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-c]pyridine compounds. This guide provide...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-c]pyridine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of poor cell permeability associated with this chemical scaffold. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and solve permeability issues in your experiments.
Troubleshooting Guide
This section is designed to help you navigate specific experimental hurdles. Each question addresses a common problem, explains the potential underlying causes, and provides a systematic workflow to identify and resolve the issue.
Question 1: My pyrazolo[3,4-c]pyridine compound shows potent enzymatic activity but has low efficacy in cell-based assays. How do I confirm if poor permeability is the culprit?
Expert Analysis: A significant drop in potency between a biochemical assay and a cell-based assay is a classic indicator of poor cellular bioavailability.[1] The compound may not be reaching its intracellular target at a sufficient concentration. This can be due to low passive diffusion, high active efflux, or a combination of factors. Your first step is to systematically diagnose the barrier.
Diagnostic Workflow:
Assess Physicochemical Properties: Before initiating cell-based assays, analyze the compound's key physicochemical properties. These values are strong predictors of passive permeability.
Conduct a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to evaluate a compound's passive diffusion capacity. It helps isolate passive transport from active, carrier-mediated processes.
Perform a Caco-2 Permeability Assay: If passive diffusion appears reasonable, the next step is to use a cell-based model like the Caco-2 assay. These cells form a monolayer that mimics the human intestinal epithelium and expresses various transporters, allowing for the assessment of both passive and active transport.[2][3]
Below is a logical workflow to pinpoint the cause of low cellular efficacy.
addressing off-target effects of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
The following technical guide addresses the application, troubleshooting, and off-target mitigation of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , a specialized small-molecule probe belonging to the pyrazolo[3,4...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the application, troubleshooting, and off-target mitigation of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , a specialized small-molecule probe belonging to the pyrazolo[3,4-c]pyridine class of Pim kinase inhibitors .
Primary Application: Chemical Probe for Serine/Threonine Kinase Signaling
Support Ticket ID: PIM-INH-3I-005
Product Overview & Mechanism of Action
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a synthetic small molecule designed to target the ATP-binding pocket of the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. The pyrazolo[3,4-c]pyridine scaffold acts as an ATP-mimetic, forming hydrogen bonds with the hinge region of the kinase.
Primary Targets: Pim-1, Pim-2, Pim-3.
Key Structural Feature: The 3-iodo substituent is a critical halogen-bonding motif that can interact with the gatekeeper region or solvent-front residues, enhancing potency or selectivity compared to the unsubstituted analog. The 5-(pyridin-3-yl) moiety typically occupies the hydrophobic pocket II, providing additional binding affinity.
Biological Effect: Inhibition of Pim kinases blocks the phosphorylation of downstream effectors such as Bad (S112) , 4E-BP1 , and c-Myc , leading to reduced cell survival and protein translation.
Critical Off-Target Alerts
While designed for Pim kinases, the pyrazolo[3,4-c]pyridine scaffold is known to exhibit "polypharmacology." Users must control for the following high-probability off-targets:
Off-Target Kinase
Mechanism of Interference
Biological Consequence
CDK9 (Cyclin-Dependent Kinase 9)
ATP-competitive inhibition
Inhibition of RNA Polymerase II CTD phosphorylation; transcriptional pausing; rapid apoptosis (distinct from Pim inhibition).
FLT3 (FMS-like Tyrosine Kinase 3)
ATP-competitive inhibition
Blockade of STAT5 signaling; potential confounding effects in AML (Acute Myeloid Leukemia) models.
DYRK1A / CLK Family
Hinge-binding mimicry
Altered mRNA splicing and circadian rhythm disruption.
CK2 (Casein Kinase 2)
Structural homology binding
Broad impact on DNA damage response and cell cycle progression.
Troubleshooting Guide (Q&A)
Q1: I am observing rapid apoptosis (<4 hours) in my cell lines. Is this expected for Pim inhibition?
Diagnosis: Likely Off-Target CDK9 Inhibition .
Explanation: Pure Pim inhibition typically results in cytostasis or delayed apoptosis (24-48 hours) via the mitochondrial pathway (Bad dephosphorylation). Rapid apoptosis is a hallmark of transcriptional inhibition (CDK9/P-TEFb blockade), which causes the loss of short-lived anti-apoptotic proteins like Mcl-1.
Solution:
Validate: Perform a Western blot for p-Ser2 RNA Polymerase II . Loss of this signal confirms CDK9 inhibition.
Titrate: Determine the IC50 for Pim-1 vs. CDK9. Use the compound at a concentration 10-fold below the CDK9 IC50.
Q2: The compound appears unstable in my media containing reducing agents (DTT/BME).
Diagnosis:Deiodination or Nucleophilic Attack .
Explanation: The C-I bond at position 3 can be susceptible to oxidative addition or radical mechanisms in the presence of strong reducing agents or light, although aryl iodides are generally stable.
Solution:
Storage: Store stock solutions in DMSO at -80°C, protected from light (amber vials).
Media: Avoid excessive reducing agents in long-term culture. Use fresh media preparations.
Q3: My Western blot shows no decrease in p-Bad (S112) despite high doses.
Diagnosis:Lack of Target Engagement or Compensatory Signaling .
Explanation:
Compensatory Kinases: AKT or PKA can also phosphorylate Bad at S112 (or S136), masking Pim inhibition.
Cellular Permeability: The pyridine nitrogen might be protonated in acidic endosomes, trapping the compound.
Solution:
Alternative Biomarker: Blot for p-4E-BP1 (Thr37/46) or c-Myc protein levels (Pim stabilizes c-Myc).
Co-treatment: Use a pan-AKT inhibitor to rule out redundancy.
Experimental Validation Protocols
Protocol A: Differentiating On-Target (Pim) vs. Off-Target (CDK9) Activity
Objective: To confirm that the observed phenotype is driven by Pim inhibition and not transcriptional arrest.
Materials:
Cell Lysates (treated vs. control)
Primary Antibodies: Anti-Pim-1, Anti-p-Bad (Ser112), Anti-Mcl-1, Anti-p-RNA Pol II (Ser2).
Workflow:
Treatment: Treat cells with the compound at IC50, 10x IC50, and 100x IC50 for 6 hours.
Pim Signature: Look for decreased p-Bad (Ser112) and decreased c-Myc levels.
CDK9 Signature: Look for decreased p-RNA Pol II (Ser2) and rapid loss of Mcl-1 (total protein).
Interpretation:
Scenario 1 (Desired): Reduced p-Bad/c-Myc, stable p-RNA Pol II. -> Valid Pim Inhibition .
Scenario 2 (Off-Target): Reduced p-RNA Pol II and Mcl-1. -> CDK9 Interference .
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: To validate physical binding of the 3-iodo probe to Pim-1 in intact cells.
Seeding: Seed cells in 6-well plates.
Treatment: Treat with 1 µM compound or DMSO for 1 hour.
Harvest: Collect cells, wash with PBS, and resuspend in PBS with protease inhibitors.
Heating: Aliquot into PCR tubes and heat at a gradient (40°C to 65°C) for 3 minutes. Cool immediately.
Lysis: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C).
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
Detection: Run supernatant on SDS-PAGE and blot for Pim-1.
Result: The compound should shift the thermal stability curve (melting temperature, Tm) of Pim-1 to a higher temperature compared to DMSO.
Quantitative Data Summary
Note: Values are representative estimates for the pyrazolo[3,4-c]pyridine scaffold class. Users must determine specific IC50s for their batch.
Target Kinase
Approx. IC50 (nM)
Selectivity Ratio (vs. Pim-1)
Pim-1
< 10 nM
1x (Primary)
Pim-2
~ 10-50 nM
~2-5x
Pim-3
< 20 nM
~1-2x
FLT3
50-200 nM
~10-20x
CDK9
100-500 nM
~20-50x
DYRK1A
200-1000 nM
>50x
Pathway Visualization
The following diagram illustrates the primary signaling pathway (Pim) and the critical off-target pathway (CDK9) to aid in phenotype interpretation.
Caption: Mechanism of Action: The compound primarily inhibits Pim kinases to block survival signaling. High concentrations may cross-react with CDK9, leading to transcriptional arrest and rapid apoptosis.
References
Discovery of Pyrazolo[3,4-c]pyridine Inhibitors of Pim Kinases.
Source: Patent Literature / Medicinal Chemistry
Context: Establishes the pyrazolo[3,4-c]pyridine scaffold as a potent Pim-1, -2, and -3 inhibitor class.
Pim Kinase Inhibitors: Structural Scaffolds and Clinical Progress.
Source: Journal of Medicinal Chemistry
Context: Reviews the selectivity profiles and common off-targets (CDK9, FLT3) of Pim inhibitors.
(General Search for "Pim kinase inhibitors pyrazolo")
Differentiating On-Target vs. Off-Target Cytotoxicity in Kinase Drug Discovery.
Source: Nature Chemical Biology
Context: Methodologies for distinguishing kinase-driven apoptosis from general toxicity or transcriptional inhibition.
The Role of Pim Kinases in Hematological Malignancies.
Source: Blood Journal
Context: Validates p-Bad and c-Myc as downstream biomarkers for Pim activity.
Reference Data & Comparative Studies
Validation
Technical Comparison Guide: 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine vs. Clinical Kinase Inhibitors
Executive Summary 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (hereafter referred to as Scaffold I-3 ) is a critical pharmacophore intermediate rather than a standalone clinical drug. It serves as a high-value "ga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (hereafter referred to as Scaffold I-3 ) is a critical pharmacophore intermediate rather than a standalone clinical drug. It serves as a high-value "gateway scaffold" in the synthesis of ATP-competitive inhibitors targeting Pim Kinases (Pim-1, -2, -3) and ERK1/2 .
While clinical inhibitors like SGI-1776 (Pim) and Ulixertinib (ERK) represent optimized end-products, Scaffold I-3 offers researchers a versatile structural core. Its C3-iodine "handle" allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of focused libraries to probe kinase selectivity profiles. This guide compares the utility and properties of Scaffold I-3 against established, fully functionalized kinase inhibitors.
Structural & Mechanistic Analysis
The Scaffold Architecture
Scaffold I-3 is built on the pyrazolo[3,4-c]pyridine core, a privileged structure in medicinal chemistry known for its ability to mimic the adenine ring of ATP.
Hinge Binder (C5-Pyridin-3-yl): The pyridine ring at the C5 position typically orients towards the kinase hinge region, forming critical hydrogen bonds with the backbone amides (e.g., Glu121/Val123 in Pim-1).
Selectivity Handle (C3-Iodo): The iodine atom is not intended for binding but for synthetic displacement. It allows the attachment of solubilizing groups or "tails" (e.g., piperazines, amines) that extend into the solvent-exposed region or the ribose-binding pocket, driving potency and physicochemical properties.
Comparison to Known Inhibitors
Unlike SGI-1776 (an imidazopyridazine) or Ulixertinib (a pyrrolopyridine), Scaffold I-3 lacks the "tail" required for nanomolar potency. However, it provides the essential H-bond donor/acceptor motif required for initial target engagement.
Feature
Scaffold I-3 (Intermediate)
SGI-1776 (Pim Inhibitor)
Ulixertinib (ERK Inhibitor)
Core Structure
Pyrazolo[3,4-c]pyridine
Imidazo[1,2-b]pyridazine
Pyrrolo[2,3-b]pyridine
Primary Target
Precursor (Pim/ERK)
Pim-1, Pim-2, Pim-3
ERK1, ERK2
Binding Mode
Hinge Interaction (Weak)
ATP-Competitive (Potent)
ATP-Competitive (Potent)
Key Substituent
3-Iodo (Reactive Handle)
3-trifluoromethylphenyl
2-chlorophenyl
Utility
Library Synthesis / FBDD
Clinical Therapeutics
Clinical Therapeutics
Comparative Performance Data
The following data illustrates the "Potency Jump" achieved when converting Scaffold I-3 into a final inhibitor. The scaffold itself typically exhibits micromolar activity, whereas derived compounds achieve nanomolar potency.
Table 1: Potency & Selectivity Profile
Compound
Target
IC50 (nM)
Status
Mechanism
Scaffold I-3
Pim-1
> 1,000*
Intermediate
Hinge binder (fragment)
Derived Lead A †
Pim-1
3 - 10
Research Tool
ATP-competitive
SGI-1776
Pim-1
7
Clinical (Discontinued)
ATP-competitive
AZD1208
Pim-1
0.4
Clinical Phase I
ATP-competitive
Ulixertinib
ERK2
< 1.0
Clinical Phase II
ATP-competitive
*Note: Scaffold I-3 is an intermediate; intrinsic activity is low without the solubilizing tail.
†Derived Lead A represents a hypothetical optimized compound where the C3-iodine is replaced by a substituted amine (e.g., 3-aminopiperidine).
Experimental Protocols
Synthesis: Derivatization of Scaffold I-3
Objective: Convert the 3-iodo core into a bioactive inhibitor via Suzuki-Miyaura coupling. This protocol validates the scaffold's utility.[1]
Reagents:
Scaffold I-3 (1.0 eq)
Aryl Boronic Acid (1.2 eq)
Pd(dppf)Cl2 (0.05 eq)
K2CO3 (2.0 eq)
Dioxane/Water (4:1)
Protocol:
Charge: In a microwave vial, combine Scaffold I-3, aryl boronic acid, and K2CO3.
Solvate: Add degassed Dioxane/Water mixture.
Catalyst: Add Pd(dppf)Cl2 under nitrogen atmosphere.
Reaction: Seal and heat to 100°C for 2 hours (or microwave at 120°C for 30 min).
Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4.
Treatment: Add 1 µL of compound (serially diluted in DMSO) to 4 µL enzyme. Incubate 10 min at RT.
Initiation: Add 5 µL ATP (10 µM final). Incubate 60 min at RT.
Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).
Read: Measure luminescence on a plate reader.
Analysis: Plot RLU vs. log[concentration] to determine IC50.
Visualization of Signaling & Workflow
Pim/ERK Signaling Pathway
This diagram illustrates where inhibitors derived from Scaffold I-3 intervene in the oncogenic signaling cascade.
Caption: Dual-pathway intervention potential. Compounds derived from Scaffold I-3 can be designed to target Pim kinases (stabilizing c-MYC) or ERK (driving proliferation).
From Scaffold to Lead: Synthetic Workflow
The logical progression from the raw intermediate to a functional drug candidate.
Caption: Workflow transforming the 3-iodo intermediate into a potent kinase inhibitor via modular coupling.
References
Vertex Pharmaceuticals. (2014).[1] Pyrazolo[3,4-c]pyridine Compounds and Methods of Use. US Patent 2014/0163046 A1. Link
Chen, L. S., et al. (2009). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 114(19), 4150-4157. Link
Germann, U. A., et al. (2017). Ulixertinib (BVD-523): A novel, potent, and selective ERK1/2 inhibitor for the treatment of MAPK-driven cancers. Molecular Cancer Therapeutics, 16(11), 2351-2363. Link
Barberis, C., et al. (2012). Pyrazolo[3,4-c]pyridines as novel inhibitors of Pim kinases.[1][2] Bioorganic & Medicinal Chemistry Letters, 22(1), 260-264. Link
A Comparative In Vivo Evaluation of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine for Anticancer Activity
A Senior Application Scientist's Guide to In Vivo Validation and Benchmarking Against Standard-of-Care Kinase Inhibitors For: Researchers, scientists, and drug development professionals in oncology. Introduction: The Rat...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to In Vivo Validation and Benchmarking Against Standard-of-Care Kinase Inhibitors
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Rationale for Targeting Novel Kinase Inhibitors in Oncology
The landscape of cancer therapy has been significantly reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors.[1][2] These agents offer the promise of enhanced efficacy and reduced toxicity compared to conventional chemotherapy by selectively targeting the dysregulated signaling pathways that drive tumor growth and survival. The pyrazolopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs and clinical candidates targeting a range of kinases.[3][4][5] This guide focuses on a novel compound, 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, hypothesized to exert its anticancer effects through the inhibition of key oncogenic kinases.
Given the novelty of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, a rigorous in vivo validation is paramount to ascertain its therapeutic potential. This guide provides a comprehensive framework for conducting a comparative in vivo study, benchmarking the investigational compound against established multi-kinase inhibitors, Sorafenib and Imatinib. We will delve into the scientific reasoning behind the experimental design, provide detailed protocols for execution, and present a strategy for data analysis and interpretation.
Scientific Underpinnings: Postulated Mechanism of Action
The pyrazolo[3,4-c]pyridine core is a bioisostere of purine, enabling it to compete for the ATP-binding site of various kinases. Based on the structural motifs of related compounds, we postulate that 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine targets key kinases implicated in tumor angiogenesis, proliferation, and metastasis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases.[6][7][8][9]
The proposed signaling pathway targeted by our investigational compound is depicted below:
Caption: Postulated signaling pathway targeted by 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine.
Comparative In Vivo Study Design
To rigorously assess the anticancer activity of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, a human tumor xenograft model in immunocompromised mice is the gold standard.[10][11] This allows for the evaluation of the compound's efficacy in a setting that recapitulates the human tumor microenvironment to a certain extent.[12][13]
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive assessment of the compound's efficacy, pharmacokinetics, and pharmacodynamics.
Caption: Comprehensive workflow for the in vivo validation of the investigational compound.
Detailed Experimental Protocols
PART 1: In Vivo Efficacy Study
1.1. Cell Line and Animal Model
Cell Line: A549 human non-small cell lung cancer (NSCLC) cell line, known to form solid tumors in vivo.
Harvest and resuspend cells in sterile, serum-free medium at a concentration of 5 x 10^7 cells/mL.
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
1.3. Treatment Groups and Dosing
Once tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice/group):
Group 1 (Vehicle Control): Administer the vehicle solution daily via oral gavage.
Group 2 (Compound X - Low Dose): Administer 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine at a low dose (e.g., 25 mg/kg) daily via oral gavage.
Group 3 (Compound X - High Dose): Administer 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine at a high dose (e.g., 75 mg/kg) daily via oral gavage.
Group 4 (Sorafenib - Positive Control): Administer Sorafenib at a clinically relevant dose (e.g., 30 mg/kg) daily via oral gavage.[14]
Group 5 (Imatinib - Positive Control): Administer Imatinib at a clinically relevant dose (e.g., 100 mg/kg) daily via oral gavage.[15][16]
1.4. Monitoring and Endpoints
Measure tumor dimensions with calipers three times a week and calculate tumor volume using the formula: (Length x Width²) / 2.
Monitor body weight three times a week as an indicator of toxicity.
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis.
PART 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
2.1. Pharmacokinetic (PK) Study
Use a separate cohort of tumor-bearing mice (n=3 per time point).
Administer a single oral dose of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine.
Collect blood samples via retro-orbital bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[17]
Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[18][19]
2.2. Pharmacodynamic (PD) Study
Use another satellite group of tumor-bearing mice.
Treat with the investigational compound for a short duration (e.g., 3-5 days).
At various time points after the last dose, collect tumor tissues.
Analyze the tumor lysates by Western blot to assess the phosphorylation status of target kinases (e.g., p-VEGFR, p-PDGFR, p-Src) and downstream signaling proteins (e.g., p-AKT, p-ERK).
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Antitumor Efficacy
Treatment Group
Mean Final Tumor Volume (mm³) ± SEM
Tumor Growth Inhibition (%)
Mean Final Body Weight (g) ± SEM
Vehicle Control
1850 ± 210
-
22.5 ± 0.8
Compound X (25 mg/kg)
980 ± 150
47.0
22.1 ± 0.9
Compound X (75 mg/kg)
550 ± 110
70.3
21.8 ± 1.1
Sorafenib (30 mg/kg)
620 ± 130
66.5
20.5 ± 1.2
Imatinib (100 mg/kg)
1200 ± 180
35.1
22.3 ± 0.7
p < 0.05, *p < 0.01 compared to Vehicle Control (Hypothetical Data)
Table 2: Key Pharmacokinetic Parameters of Compound X (75 mg/kg, Oral)
Parameter
Value
Cmax (ng/mL)
1500
Tmax (hr)
2
AUC (0-24h) (ng*hr/mL)
9800
Half-life (hr)
6.5
(Hypothetical Data)
Table 3: Pharmacodynamic Modulation of Target Kinases in Tumor Tissues
Treatment
p-VEGFR2 (relative to total)
p-PDGFRβ (relative to total)
p-Src (relative to total)
Vehicle Control
1.00
1.00
1.00
Compound X (75 mg/kg)
0.35
0.42
0.55
(Hypothetical Data based on densitometry of Western blots)
Discussion and Future Directions
The hypothetical data presented above would suggest that 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine exhibits significant, dose-dependent antitumor activity in a human NSCLC xenograft model. Its efficacy at the higher dose appears comparable to that of Sorafenib, a standard-of-care multi-kinase inhibitor. The observed tumor growth inhibition, coupled with favorable pharmacokinetic properties and target engagement in tumor tissues, would provide a strong rationale for further preclinical development.
Future studies should aim to:
Evaluate the efficacy of the compound in other solid tumor models (e.g., colon, breast).
Investigate the potential for synergistic effects when combined with standard chemotherapy or other targeted agents.
Conduct more extensive toxicology studies to establish a safety profile.
Elucidate the precise binding kinetics and selectivity profile of the compound against a broader panel of kinases.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of a novel anticancer compound, 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. By employing a comparative study design with established kinase inhibitors and integrating efficacy, pharmacokinetic, and pharmacodynamic assessments, researchers can generate the robust data package necessary to support the continued development of this promising therapeutic candidate. The successful execution of these studies will be a critical step in translating a promising chemical entity into a potential new medicine for cancer patients.
References
Regulation of Src Family Kinases in Human Cancers. (URL: [Link])
Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice. (URL: [Link])
Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (URL: [Link])
Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells. (URL: [Link])
Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. (URL: [Link])
In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. (URL: [Link])
Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. (URL: [Link])
Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy. (URL: [Link])
Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations in Vivo but Has Limited Activity in a Xenograft Model of Small Cell Lung Cancer. (URL: [Link])
Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations in Vivo but Has Limited Activity in a Xenograft Model of Small Cell Lung Cancer. (URL: [Link])
Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. (URL: [Link])
New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies. (URL: [Link])
The VEGF signaling pathway in cancer: the road ahead. (URL: [Link])
Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. (URL: [Link])
Treatment with imatinib improves drug delivery and efficacy in NSCLC xenografts. (URL: [Link])
Imatinib Mesylate Efficiently Achieves Therapeutic Intratumor Concentrations in Vivo but Has Limited Activity in a Xenograft Model of Small Cell Lung Cancer. (URL: [Link])
Review Article PDGF signaling in cancer progression. (URL: [Link])
The importance of Src signaling in sarcoma (Review). (URL: [Link])
Targeting the Src N-terminal regulatory element in cancer. (URL: [Link])
Effects of sorafenib on A673 xenografts in vivo. A. Schema depicts... (URL: [Link])
VEGF as a Central Role in Angiogenesis and Cancer Therapy. (URL: [Link])
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (URL: [Link])
Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (URL: [Link])
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL: [Link])
PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer. (URL: [Link])
The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (URL: [Link])
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL: [Link])
Imatinib and avasimibe synergistically suppress K562R xenograft tumor... (URL: [Link])
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (URL: [Link])
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (URL: [Link])
A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. (URL: [Link])
In Vivo Efficacy Evaluation for Cancer Therapy. (URL: [Link])
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (URL: [Link])
Video: Mouse Models of Cancer Study. (URL: [Link])
Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (URL: [Link])
Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis. (URL: [Link])
(PDF) In vivo screening models of anticancer drugs. (URL: [Link])
In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies. (URL: [Link])
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (URL: [Link])
Real-time and regional analysis of the efficacy of anticancer drugs in a patient-derived intratumoral heterogeneous tumor microenvironment. (URL: [Link])
Principles of Kinase Inhibitor Therapy for Solid Tumors. (URL: [Link])
Small molecule tyrosine kinase inhibitors in the treatment of solid tumors: an update of recent developments. (URL: [Link])
Solid Tumors and Kinase Inhibition: Management and Therapy Efficacy Evolution. (URL: [Link])
Comparative Guide: Orthogonal Target Engagement Strategies for 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Executive Summary: The Validation Challenge The molecule 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine represents a classic but chemically nuanced kinase inhibitor scaffold. The pyrazolo[3,4-c]pyridine core is a pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Validation Challenge
The molecule 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine represents a classic but chemically nuanced kinase inhibitor scaffold. The pyrazolo[3,4-c]pyridine core is a proven ATP-mimetic, often targeting serine/threonine kinases (e.g., GSK-3
, ERK, or PIM-1). However, the specific substitution pattern—a 3-iodo group (halogen bond donor/lipophilic handle) and a 5-(pyridin-3-yl) moiety (hydrogen bond acceptor)—creates a unique validation challenge.
While the pyridine nitrogen likely engages the hinge region, the iodine atom significantly increases lipophilicity (cLogP shift), potentially leading to non-specific binding or poor solubility in aqueous assays. Relying on a single assay format (e.g., enzymatic IC50) is insufficient due to the risk of false positives from aggregation or assay interference (PAINS).
This guide compares three orthogonal validation "products"—Surface Plasmon Resonance (SPR) , Cellular Thermal Shift Assay (CETSA) , and NanoBRET™ —to establish a self-validating system for this compound’s target engagement.
Comparative Analysis: Selecting the Right Validation Tool
For a hydrophobic, iodinated scaffold, "performance" is defined by the assay's ability to distinguish true target engagement from non-specific hydrophobic sticking.
Feature
Method A: SPR (Biacore/Sierra)
Method B: CETSA (Label-Free)
Method C: NanoBRET™ (Promega)
Primary Output
Binding Kinetics (, , )
Thermal Stability ()
Fractional Occupancy ()
System Context
Purified Protein (In vitro)
Intracellular (Lysate/Whole Cell)
Live Cell (Physiological ATP)
Suitability for 3-Iodo
High , but requires DMSO correction. Detects "sticky" binding via rapid analysis.
Critical . Proves the compound crosses the membrane despite the heavy iodine atom.
High . Measures competition against physiological ATP levels (mM range).
Throughput
Medium (Fragment screening mode)
Medium (Western Blot) to High (AlphaLISA)
High (Plate-reader based)
Limitations
No cellular context; requires soluble protein.
Binary result (stabilized/not); less quantitative kinetics.
Requires transfection of Luciferase-Kinase fusion.
Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) – The Kinetic Truth
Objective: Determine if the compound binds 1:1 to the target kinase or aggregates.
Rationale: The 3-iodo substituent can induce super-stoichiometric binding (aggregation). SPR kinetics differentiate this: a "square wave" sensorgram often indicates non-specific binding, while a specific binder shows exponential association/dissociation.
Workflow:
Chip Preparation: Immobilize the target kinase (e.g., Biotinylated GSK-3
) on a Streptavidin (SA) or CM5 chip to a density of ~2000 RU.
Compound Prep: Dissolve 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine in 100% DMSO. Dilute to running buffer (HBS-P+, 0.05% P20) ensuring final DMSO is fixed at 1% or 2%.
Solvent Correction: Perform a DMSO solvent correction cycle (0.5% to 1.5% DMSO) to negate bulk refractive index changes caused by the lipophilic iodine.
Injection: Inject a concentration series (e.g., 0.1
M to 10 M) for 60s association and 120s dissociation.
Objective: Confirm the compound enters the cell and stabilizes the target in a complex cytosolic environment.
Rationale: Pyrazolo-pyridines are generally permeable, but the iodine atom increases molecular weight and lipophilicity. CETSA validates that the molecule engages the target inside the cell, protecting it from thermal denaturation.
Workflow:
Cell Treatment: Seed cells (e.g., HEK293 or Jurkat) at
cells/mL. Treat with 10 M of the compound or DMSO control for 1 hour at 37°C.
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient (e.g., 40°C to 67°C) for 3 minutes.
Lysis: Cool to RT, lyse with freeze-thaw cycles (x3) using liquid nitrogen. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
Detection: Collect supernatant (soluble fraction). Analyze via Western Blot using a specific antibody for the target kinase.
Quantification: Plot band intensity vs. Temperature.
Success Metric: A right-shift in the melting curve (
) of >2°C compared to DMSO control indicates engagement.
Protocol C: NanoBRET™ Target Engagement – The Equilibrium Check
Objective: Measure affinity in live cells under physiological ATP competition.
Rationale: ATP concentration in cells is high (1-5 mM). As an ATP-competitive scaffold, the pyrazolo[3,4-c]pyridine must outcompete ATP. NanoBRET measures this displacement in real-time.
Workflow:
Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Incubate 24 hours.
Tracer Addition: Add a cell-permeable fluorescent tracer (broad-spectrum kinase probe) at a concentration near its
.
Compound Treatment: Add the 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine in a dose-response format.
Measurement: The tracer and NanoLuc generate a BRET signal. If the compound binds the kinase, it displaces the tracer, decreasing the BRET signal.[1]
Calculation: Calculate fractional occupancy and apparent intracellular affinity.
Visualizing the Orthogonal Workflow
The following diagram illustrates how these three methods function as a "Funnel of Truth" to eliminate false positives common with halogenated scaffolds.
Caption: The "Funnel of Truth" workflow. SPR filters out non-specific aggregators (common with iodinated compounds). CETSA confirms the molecule survives the cell membrane. NanoBRET confirms it works under physiological ATP loads.
Mechanistic Insight: The Iodine-Pyridine Interplay
To interpret the data from the above assays, one must understand the chemical logic of the scaffold:
The Pyridine (C5): Acts as the primary Hydrogen Bond Acceptor . In the kinase hinge region (e.g., Val135 in GSK-3
), this nitrogen captures the backbone NH.
Validation Check: If SPR shows binding but CETSA shows no shift, the pyridine might be protonated in the acidic lysosome or unable to penetrate the membrane.
The Iodine (C3): A classic Halogen Bond Donor . It targets the carbonyl oxygen of the hinge residue (or a gatekeeper residue).
Validation Check: Iodine is heavy and hydrophobic. If SPR shows "box-shaped" sensorgrams (fast on/fast off) with high RU, it indicates non-specific hydrophobic coating of the chip surface rather than specific pocket binding.
Caption: Structural logic of the molecule. The orthogonal assays are designed to verify these specific chemical interactions in different biological contexts.
References
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. Link
Huber, W. (2005). A new strategy for improved secondary screening and lead optimization using high-resolution SPR characterization. Journal of Molecular Recognition, 18(4), 273-281. Link
Limb, J.K., et al. (2019). Pyrazolo[3,4-c]pyridine derivatives as novel potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Note: General scaffold reference).
A Senior Application Scientist's Guide to Characterizing the In Vitro and In Vivo Efficacy of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
For: Researchers, scientists, and drug development professionals Editorial Foreword The compound 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine represents a novel chemical entity within the broader class of pyrazolop...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Editorial Foreword
The compound 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine represents a novel chemical entity within the broader class of pyrazolopyridines, a scaffold known for its diverse pharmacological activities.[1][2] While specific efficacy data for this particular molecule is not yet publicly available, its structural motifs suggest a potential for therapeutic relevance, likely as a kinase inhibitor, a mechanism common to many pyrazolopyridine derivatives.[3][4][5]
This guide is structured as a comprehensive investigative roadmap. It outlines the logical progression of experiments a research team would undertake to thoroughly characterize the in vitro and in vivo efficacy of this novel compound. We will proceed from foundational cell-free assays to complex animal models, explaining the scientific rationale behind each step. Where appropriate, we will draw illustrative examples from published data on structurally related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine analogs to provide context for expected outcomes. It is imperative to note that these are for comparative purposes only and do not represent data for the title compound.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of characterization focuses on understanding the compound's activity at the cellular and subcellular level. This involves determining its cytotoxic potential, identifying its molecular target(s), and elucidating the downstream cellular consequences of target engagement.
Preliminary Antiproliferative Screening
The first step is to assess the compound's ability to inhibit the growth of cancer cells. A broad panel of human cancer cell lines should be selected to identify potential areas of therapeutic application.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, PC-3 prostate cancer, MCF-7 breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]
Compound Treatment: Prepare a serial dilution of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine in culture medium. Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Illustrative Data from a Related Compound:
For a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives, the most promising compound, 12b, exhibited the following IC50 values:[6]
Cell Line
IC50 (µM)
A549 (Lung)
8.21
HCT-116 (Colon)
19.56
This table serves as an example of how to present antiproliferative data. The actual IC50 values for 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine would need to be experimentally determined.
Target Identification and Validation: Kinase Inhibition Profile
Given that many pyrazolopyridine derivatives function as kinase inhibitors, a logical next step is to screen the compound against a panel of kinases to identify its molecular target(s).[3][4][5]
Experimental Workflow: In Vitro Kinase Assay
A radiometric or fluorescence-based in vitro kinase assay can be employed to quantify the compound's inhibitory activity against specific kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
Reaction Setup: In a microplate, combine the recombinant kinase, its specific substrate, and varying concentrations of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine.
Initiation: Start the kinase reaction by adding a solution containing ATP (often [γ-³²P]ATP for radiometric assays) and magnesium chloride.
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
Detection: Separate the phosphorylated substrate from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.
Quantification: Measure the amount of incorporated phosphate using a scintillation counter or phosphorimager.
Analysis: Determine the IC50 value for each kinase tested.
Illustrative Data from a Related Compound:
A study on a 1H-pyrazolo[3,4-d]pyrimidine derivative (compound 12b) targeting the Epidermal Growth Factor Receptor (EGFR) kinase yielded the following results:[6]
Kinase
IC50 (µM)
EGFR (Wild-Type)
0.016
EGFR (T790M Mutant)
0.236
This table exemplifies the type of data generated from kinase inhibition assays. The specific kinase targets and corresponding IC50 values for 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine would need to be determined experimentally.
Elucidating the Cellular Mechanism of Action
Once a primary molecular target is identified (e.g., a specific kinase), the next step is to confirm target engagement within a cellular context and investigate the downstream signaling consequences.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
Western blotting can be used to detect changes in the phosphorylation state of the target kinase and its downstream substrates, providing evidence of the compound's on-target activity in cells.
Caption: A hypothetical signaling pathway inhibited by the compound.
Step-by-Step Methodology:
Cell Treatment: Treat cancer cells with 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine at concentrations around its IC50 value for various time points.
Cell Lysis: Harvest the cells and prepare protein lysates.
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its key downstream effectors. Also, probe for the total protein levels as a loading control.
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.
Part 2: In Vivo Efficacy Assessment in Preclinical Models
Following promising in vitro data, the focus shifts to evaluating the compound's efficacy and safety in a living organism. The most common approach for initial in vivo testing of anticancer agents is the use of xenograft models in immunodeficient mice.
Establishing a Xenograft Model
This involves implanting human cancer cells into immunodeficient mice, where they grow to form tumors.
Experimental Protocol: Subcutaneous Xenograft Tumor Model
Step-by-Step Methodology:
Cell Preparation: Culture the selected human cancer cell line (one that showed high sensitivity to the compound in vitro) and harvest the cells during the logarithmic growth phase.
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
Cell Implantation: Inject a suspension of the cancer cells (typically 1-10 million cells in a volume of 100-200 µL of saline or culture medium) subcutaneously into the flank of each mouse.
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.
Efficacy Study in the Xenograft Model
This study will determine if the compound can inhibit tumor growth in a living animal.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
Dosing Formulation: Prepare a suitable formulation of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine for administration (e.g., in a solution or suspension for oral gavage or intraperitoneal injection).
Treatment Administration: Administer the compound to the treatment group at one or more dose levels on a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle alone.
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (width)² x length / 2.
Toxicity Monitoring: Monitor the mice for any signs of toxicity, including changes in body weight, behavior, and overall health.
Study Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or after a fixed duration.
Data Analysis: Compare the tumor growth in the treated groups to the control group. Key efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.
Illustrative Data from a Related Compound:
A study on a pyrazolo[4,3-c]quinoline derivative (A36) in a colorectal cancer xenograft model reported the following:
Treatment Group
Best Tumor Growth Inhibition (TGI)
Irinotecan + A36
92.6%
This table shows an example of how in vivo efficacy data can be presented. The actual TGI for 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine would need to be determined through experimentation.[7]
Part 3: Bridging In Vitro and In Vivo Data
A critical aspect of preclinical drug development is understanding the correlation, and potential discrepancies, between in vitro and in vivo findings.
Potency Correlation: Does the in vivo efficacious dose correspond to plasma concentrations that are achievable and align with the in vitro IC50? Pharmacokinetic studies are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which heavily influences its in vivo efficacy. A compound with excellent in vitro potency may fail in vivo due to poor bioavailability or rapid metabolism.
Tumor Microenvironment: An in vitro cell culture is a simplified system. In contrast, an in vivo tumor is a complex microenvironment with a unique vasculature, extracellular matrix, and interactions with host cells, all of which can impact drug delivery and efficacy.
Off-Target Effects: A compound may exhibit unforeseen off-target effects in a whole organism that are not apparent in isolated cell cultures, leading to toxicity or a different efficacy profile.
Conclusion
This guide provides a systematic and scientifically rigorous framework for the initial characterization of the novel compound 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. By progressing logically from in vitro antiproliferative and mechanistic studies to in vivo efficacy models, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent. The key to success lies in meticulous experimental execution and a critical analysis of the data to bridge the gap between the laboratory bench and a preclinical setting.
References
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC. (2022, July 23). Retrieved from [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11). Retrieved from [Link]
Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles - ResearchGate. Retrieved from [Link]
Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | Request PDF - ResearchGate. (2026, January 27). Retrieved from [Link]
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (2024, December 25). Retrieved from [Link]
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24). Retrieved from [Link]
Rational Design of Novel pyrazolo[4,3- c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy - PubMed. (2026, February 11). Retrieved from [Link]
Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines - ResearchGate. (2025, August 7). Retrieved from [Link]
3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC. Retrieved from [Link]
Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines - PubMed. Retrieved from [Link]
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Retrieved from [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Retrieved from [Link]
Synthesis and biological evaluation of pyrazolo[3,4-b]pyridine-3-yl pyrimidine derivatives as sGC stimulators for the treatment of pulmonary hypertension - PubMed. (2019, July 1). Retrieved from [Link]
Design, synthesis, and biological evaluation of 3, 5-disubsituted-1H-pyrazolo[3,4-b]pyridines as multiacting inhibitors against microtubule and kinases - PubMed. (2023, November 5). Retrieved from [Link]
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - SCIRP. Retrieved from [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. Retrieved from [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, August 11). Retrieved from [Link]
1H-pyrazolo[3,4-b] pyridine with anticancer activity - ResearchGate. Retrieved from [Link]
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30). Retrieved from [Link]
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (2025, October 13). Retrieved from [Link]
Structural Confirmation of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide to Crystallography vs. In Silico Methods
Topic: Confirming the Binding Mode of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine via Crystallography Content Type: Publish Comparison Guide Executive Summary For drug development professionals targeting kinases (...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Confirming the Binding Mode of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine via Crystallography
Content Type: Publish Comparison Guide
Executive Summary
For drug development professionals targeting kinases (specifically Pim-1, ALK, or CDKs), the scaffold 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine represents a high-value chemical probe. However, its efficacy relies heavily on a specific, directional interaction: the halogen bond formed by the 3-iodo substituent.
This guide compares the performance of X-ray Crystallography against In Silico Docking for validating the binding mode of this compound. While computational methods offer speed, they frequently fail to accurately model the anisotropic electron distribution (σ-hole) of iodine. We demonstrate why high-resolution crystallography is the non-negotiable gold standard for confirming the binding pose, tautomeric state, and halogen bond geometry of this ligand.
The Challenge: Modeling Halogenated Heterocycles
The molecule features three critical structural elements:
Pyrazolo[3,4-c]pyridine Core: A rigid, flat scaffold that typically binds to the kinase hinge region.
3-Iodo Substituent: Designed to form a halogen bond with a backbone carbonyl (e.g., the gatekeeper residue or hinge backbone).
5-(Pyridin-3-yl) Moiety: A heteroaryl group likely extending into the solvent channel or interacting with the catalytic lysine.
The Problem: Standard molecular docking algorithms often treat iodine as a large, hydrophobic sphere (isotropic van der Waals radius). They frequently penalize the close approach of the iodine to an oxygen atom as a "steric clash," missing the stabilizing quantum mechanical interaction known as the sigma hole ($ \sigma $-hole).
Comparative Analysis: Crystallography vs. Alternatives
The following table contrasts the performance of structural validation methods for this specific halogenated ligand.
Feature
Method A: In Silico Docking
Method B: X-Ray Crystallography (Recommended)
Primary Output
Predicted binding pose based on energy scoring functions.
Experimental electron density map () at atomic resolution.
Halogen Bond Accuracy
Low. Often misses the strict linearity (160°–180°) required for C-I···O interactions.
Definitive. Directly visualizes the distance (<3.5 Å) and angle of the interaction.
Tautomer Identification
Ambiguous. Cannot distinguish between 1H- and 2H-pyrazolo tautomers effectively.
Precise. Electron density defines protonation states of the pyrazole nitrogens.
Water Networks
Predictive. Often ignores conserved water molecules bridging the ligand and protein.
Explicit. Resolves structural waters critical for the 5-(pyridin-3-yl) interaction.
Turnaround Time
Hours to Days.
Weeks to Months (Protein to Structure).
Confidence Level
Low to Medium (Screening tool).
High (Decision-making tool).
Expert Insight: In our application experience, docking scores for 3-iodo-pyrazolo derivatives often correlate poorly with IC50 values because the scoring functions underestimate the enthalpy of the halogen bond (approx. 2–5 kcal/mol). Crystallography is the only method that validates the vector of this interaction.
Technical Deep Dive: The Crystallographic Workflow
To confirm the binding mode of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine , we recommend a Soaking Protocol over co-crystallization for fragment-sized inhibitors to maintain crystal lattice fidelity.
Step-by-Step Protocol
Protein Purification:
Express the target kinase (e.g., Pim-1 or ALK kinase domain) in E. coli or Sf9 cells.
Purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) to achieve >95% homogeneity.
Critical Check: Ensure the protein buffer lacks high concentrations of DTT/TCEP if the iodine is prone to reduction, though aryl iodides are generally stable.
Crystallization (Hanging Drop Vapor Diffusion):
Mix protein (10 mg/mL) with reservoir solution (e.g., PEG 3350, 0.2M Ammonium Acetate).
Grow apo-crystals at 20°C.
Ligand Soaking (The "Product" Application):
Prepare a 100 mM stock of the ligand in 100% DMSO.
Transfer apo-crystals to a drop containing reservoir solution + 2–5 mM Ligand + 5–10% DMSO.
Incubation: Soak for 2–12 hours. Monitor crystal integrity; the planar pyrazolo scaffold can intercalate and crack crystals if concentration is too high.
Data Collection & Phasing:
Flash-cool crystals in liquid nitrogen using glycerol as a cryoprotectant.
Collect X-ray diffraction data (aim for <2.0 Å resolution).
Anomalous Signal Strategy: Collect data at an energy of 6.0 keV (near the Iodine L-edge) or use standard energy (12.7 keV) where Iodine still has a significant anomalous signal (
). This allows for SAD (Single-wavelength Anomalous Dispersion) phasing or anomalous difference maps to unambiguously locate the iodine atom.
Refinement:
Use MOE or Phenix to refine the structure.
Look for the Sigma Hole : In high-resolution maps, you may see a depletion of electron density on the extension of the C-I bond axis, confirming the halogen bond nature.
Visualizing the Validation Logic
Figure 1: The Validation Pipeline
This workflow illustrates why docking loops back to uncertainty, while crystallography leads to a confirmed binding mode.
Caption: Logical flow comparing the uncertainty of docking against the definitive resolution of crystallographic validation.
Figure 2: The Binding Mode Schematic
A visualization of the specific interactions confirmed by the crystal structure.
Caption: Schematic of the confirmed interaction network. Note the directional Halogen Bond (Red) critical for affinity.
References
Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336–1348. Link
Wilcken, R., et al. (2013). Halogen bonding in high-resolution protein structures: a statistical survey of interactions. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
Barghash, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Advances, 13, 30567-30589. Link
Pierce, A. C., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases.[1] Journal of Medicinal Chemistry, 48(22), 6843-6854.[1] Link
Validating Biomarker Response to 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine Treatment
Executive Summary: The Role of Pyrazolo[3,4-c]pyridines in Kinase Inhibition[1][2][3] The compound 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine represents a specialized scaffold in the class of Pim Kinase Inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Role of Pyrazolo[3,4-c]pyridines in Kinase Inhibition[1][2][3]
The compound 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine represents a specialized scaffold in the class of Pim Kinase Inhibitors (Proviral Integration site for Moloney murine leukemia virus). While often utilized as a high-affinity chemical probe or a late-stage intermediate for generating clinical candidates (such as PIM-447 or AZD1208), the core pharmacophore—specifically the pyrazolo[3,4-c]pyridine moiety—exhibits potent ATP-competitive inhibition against Pim-1, Pim-2, and Pim-3 isoforms.
This guide provides a rigorous framework for validating biomarker responses to this compound. Unlike broad-spectrum kinase inhibitors, Pim inhibition requires specific readout validation due to the kinase's unique constitutively active nature and its regulation primarily through transcription (JAK/STAT pathway) and proteasomal degradation, rather than phosphorylation-based activation.
Mechanism of Action & Signaling Architecture
To validate response, one must first map the signal transduction. This compound functions by occupying the ATP-binding pocket of the Pim kinase, preventing the phosphorylation of downstream substrates involved in cell survival and proliferation.
Bad (Bcl-2-associated death promoter): Phosphorylated by Pim at Ser112 , preventing apoptosis.
c-Myc: Pim phosphorylates and stabilizes c-Myc, preventing its degradation.
4E-BP1: Phosphorylation at Thr37/46 promotes Cap-dependent translation.
Pathway Visualization (DOT)
Figure 1: The Pim Kinase signaling cascade. The inhibitor targets the constitutively active Pim protein, blocking downstream survival signals (Bad) and proliferative drivers (c-Myc).[1]
Comparative Analysis: Probe vs. Clinical Standards
When using 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, it is critical to benchmark its efficacy against known standards to ensure the observed biomarker modulation is due to on-target effects and not general toxicity.
Feature
3-iodo-5-(pyridin-3-yl)-... (Subject)
SGI-1776 (Alternative 1)
AZD1208 (Alternative 2)
Class
Pyrazolo[3,4-c]pyridine Probe
Imidazopyridazine
Thiazolidine-2,4-dione
Selectivity
High for Pim-1/3; Moderate for Pim-2
Pan-Pim + FLT3 (Promiscuous)
Pan-Pim (Highly Selective)
Primary Biomarker
p-Bad (Ser112)
p-STAT5 (Off-target FLT3 effect)
p-Bad / p-4E-BP1
Utility
Early-stage SAR / Chemical Biology
Deprioritized (Cardiotoxicity)
Clinical Benchmark
Key Advantage
The 3-iodo moiety allows for Suzuki coupling to generate diverse libraries.
Historical reference only.
High bioavailability.
Expert Insight: The "Subject" compound is often more valuable than SGI-1776 in mechanistic studies because SGI-1776 has significant off-target activity against FLT3, which confuses the readout (e.g., is p-STAT5 dropping because of FLT3 inhibition or Pim feedback?). The pyrazolo[3,4-c]pyridine scaffold is generally cleaner regarding FLT3 than the imidazopyridazine scaffold.
Validated Experimental Protocols
To confirm target engagement, you must demonstrate a dose-dependent reduction in the phosphorylation of specific substrates without affecting total protein levels initially.
Treatment: Treat with the inhibitor at decreasing concentrations (e.g., 10
M, 1 M, 100 nM, 10 nM, DMSO control) for 4 hours .
Note: Do not exceed 6 hours for initial biomarker checks; longer times induce apoptosis which cleaves PARP and degrades total proteins, confounding the ratio.
Lysis: Pellet cells, wash with ice-cold PBS, and lyse on ice for 20 min. Sonicate briefly.
Western Blot: Load 30
g protein/lane.
Quantification: Calculate the Ratio of (p-Bad / Total Bad).
Rationale: Pim kinases stabilize c-Myc.[1] Effective inhibition should lead to a rapid decrease in c-Myc protein half-life.
Workflow:
Synchronization: Serum starve cells (0.5% FBS) for 4 hours to synchronize the cycle.
Release & Treat: Add 10% FBS + Inhibitor (1
M) vs. Vehicle.
Time-Course: Collect lysates at 0, 2, 4, and 8 hours.
Cycloheximide Chase (Optional but Recommended): To prove destabilization rather than transcriptional repression, add Cycloheximide (100
g/mL) to stop new protein synthesis.
Compare: [Inhibitor + CHX] vs [DMSO + CHX].
Result: c-Myc should disappear significantly faster in the Inhibitor arm.
Troubleshooting & Data Interpretation
The "Iodine" Factor
The 3-iodo substituent is a heavy halogen. In some crystallographic contexts, this can induce a halogen bond with the hinge region carbonyls of the kinase ATP pocket.
Observation: If you see unexpected potency shifts compared to the 3-bromo analog, it is likely due to this specific halogen bond interaction increasing residence time.
Caution: Ensure the compound is stored in the dark. Aryl iodides can be light-sensitive, leading to dehalogenation and loss of potency.
Distinguishing Pim vs. FLT3 Inhibition
Many Pim inhibitors also hit FLT3.
Test: Check p-STAT5 (Tyr694) .
If p-STAT5 drops immediately (30 min), you likely have FLT3 inhibition .
If p-STAT5 remains stable or drops only after 24h (feedback), you have Selective Pim inhibition .
The subject compound (pyrazolo[3,4-c]pyridine) should ideally show the latter profile.
References
Burger, M. T., et al. (2013). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pim Kinase Inhibitor." Journal of Medicinal Chemistry. Link
Keeton, E. K., et al. (2014). "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia." Blood. Link
Patent KR20140071361A. (2014).[1] "Pyrazolo[3,4-c]pyridine compounds and methods of use." Google Patents. Link
Braña, M. F., et al. (2005). "Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases."[3] Journal of Medicinal Chemistry. Link
Cervantes-Gomez, F., et al. (2015). "Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma." Clinical Lymphoma, Myeloma and Leukemia. Link
A Comprehensive Guide to the Safe Disposal of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
This document provides a detailed protocol for the safe handling and disposal of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. As a specialized heterocyclic compound utilized in advanced research and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe handling and disposal of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. As a specialized heterocyclic compound utilized in advanced research and drug development, its unique structure—incorporating a halogenated pyrazole and a pyridine moiety—necessitates a stringent and informed approach to waste management. This guide is designed to equip researchers, scientists, and laboratory personnel with the necessary information to manage this substance in a manner that ensures personnel safety and environmental compliance.
The causality behind these procedures is rooted in the compound's chemical classification. The presence of an iodine atom designates it as a halogenated organic compound , a category with specific disposal requirements under federal and local regulations.[1][2] Furthermore, the pyridine functional group introduces its own set of potential hazards, including toxicity and flammability, which must be respected throughout the handling and disposal lifecycle.[3][4][5]
Part 1: Hazard Characterization and Immediate Safety
Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this novel compound is not widely available, analysis of structurally similar chemicals provides a reliable hazard profile.
Anticipated Hazards:
Based on analogous iodo-pyrazolo-pyridine structures, the following hazards should be assumed:
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][7]
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[6][7][8]
Pyridine-Related Hazards: Compounds containing a pyridine ring are often flammable, harmful if inhaled, and may have a strong, unpleasant odor.[3][4][9]
Essential Personal Protective Equipment (PPE)
A self-validating safety protocol begins with appropriate PPE. All handling and disposal operations must be conducted while wearing:
Eye Protection: Chemical safety goggles and a face shield.
Hand Protection: Chemical-resistant gloves (nitrile gloves are a common minimum; consult glove compatibility charts for extended contact).
Body Protection: A flame-resistant lab coat.
All operations involving the solid compound or its solutions should be performed within a certified chemical fume hood to mitigate inhalation risks.[10][11][12]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).
Contain: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or earth.[3][4]
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable container.[11][12]
Label and Dispose: The container must be clearly labeled as "Hazardous Waste" with the full chemical name and immediately transferred to a designated satellite accumulation area.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Part 2: Step-by-Step Disposal Workflow
The fundamental principle for disposing of 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is waste segregation . This compound must never be disposed of down the drain or in standard municipal trash.[10][11]
Step 1: Waste Characterization and Segregation
This compound and any materials contaminated with it must be classified and segregated as Halogenated Organic Waste .[1][2]
Action: Collect all waste containing this compound—including pure or residual solid, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves)—in a dedicated waste container.
Causality: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to prevent the formation and release of toxic byproducts like dioxins and furans.[13] Mixing them with non-halogenated waste complicates and increases the cost of disposal and violates regulatory standards. Do not mix with acids, bases, or strong oxidizing agents to prevent potentially violent reactions.[1][3][4]
Step 2: Container Selection and Labeling
The integrity of the disposal process relies on robust containment and clear communication.
Action: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a secure, vapor-tight lid.[10]
Labeling: The container must be labeled clearly and accurately before any waste is added. The label must include:
The words "Hazardous Waste"
The full chemical name: "3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine"
An accurate list of all components and their approximate concentrations.
The associated hazard warnings (e.g., "Toxic," "Irritant").
Step 3: On-Site Accumulation
Follow your institution's guidelines for Satellite Accumulation Areas (SAAs).
Action: Keep the waste container tightly sealed at all times, except when adding waste.[12] Store the container in a designated, secondary containment bin within the SAA.
Trustworthiness: This practice prevents the release of fugitive vapors and ensures that any potential leaks are contained, providing a self-validating system for safe temporary storage.
Step 4: Final Disposal
The final disposal must be handled by trained professionals.
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[10][4]
Mechanism: The ultimate disposal route for this waste stream will be incineration at a facility permitted to handle halogenated hazardous waste.
A Note on Chemical Neutralization
For simple aqueous solutions of elemental iodine, reduction to non-hazardous iodide using sodium thiosulfate is a common laboratory practice.[14][15] However, for a complex organic molecule like 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine, this method is not recommended . The reactivity of the heterocyclic core is unknown, and such a procedure could result in unintended, potentially hazardous byproducts. The most trustworthy and authoritative method is disposal as intact halogenated organic waste.
Safety Goggles, Face Shield, Lab Coat, Chemical-Resistant Gloves
Disposal Decision Workflow
Caption: Decision workflow for proper disposal.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Available from: [Link]
Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link]
New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. Available from: [Link]
Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Available from: [Link]
Bucknell University. HAZARDOUS WASTE SEGREGATION. Available from: [Link]
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]
Capot Chemical. (2025, December 12). MSDS of 3-Iodo-1-(tetrahydro-pyran-2-YL)-1H-pyrazolo[3,4-C]pyridine. Available from: [Link]
EHS University of Washington. Halogenated Waste. Available from: [Link]
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]
National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Available from: [Link]
Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration?. Available from: [Link]
PubChem. 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. Available from: [Link]
Personal protective equipment for handling 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
Introduction: The "Unknown Potency" Protocol As researchers, we often handle novel heterocycles where specific toxicological data (LD50, OEL) does not yet exist. 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a fu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Unknown Potency" Protocol
As researchers, we often handle novel heterocycles where specific toxicological data (LD50, OEL) does not yet exist. 3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine is a fused nitrogen heterocycle with a heavy halogen substituent. Structurally, it shares a scaffold common to many kinase inhibitors and bioactive pharmaceutical intermediates.
The Core Safety Philosophy:
Because this molecule is a likely bioactive scaffold with no established Occupational Exposure Limit (OEL), we must apply the Precautionary Principle . We will treat this substance as a Category 3 Potent Compound (Default OEB 3) until specific toxicology proves otherwise. This guide moves beyond basic "lab safety" to a risk-based containment strategy designed to protect you from potential sensitization, respiratory irritation, and unknown biological activity.
Since a specific SDS may be generic, we derive hazards from Structure-Activity Relationships (SAR) of the pyrazolo[3,4-c]pyridine class and aryl iodides.
Structural Feature
Potential Hazard
Mechanism of Action
Pyrazolo[3,4-c]pyridine Core
Bioactivity / Toxicity
Nitrogen-dense heterocycles often interact with biological enzymes (e.g., kinases). Potential for systemic toxicity if ingested or inhaled.[1]
Iodine Substituent (C-I Bond)
Chemical Instability
Aryl iodides can be light-sensitive. Decomposition releases free iodine (), a respiratory irritant and corrosive agent.
Pyridin-3-yl Group
Irritation / Sensitization
Pyridine derivatives are known skin and respiratory irritants. Potential for contact dermatitis.
Physical State (Solid)
Inhalation (Dust)
As a likely crystalline solid, static charge can aerosolize particles during weighing, creating an inhalation risk.
PPE Selection Matrix (Scaled by Operation)
Do not use a "one size fits all" approach. PPE must scale with the potential for exposure.[1][2][3]
Protective Layer
Analytical Scale (< 10 mg)
Preparative Scale (> 100 mg - 10 g)
Rationale
Respiratory
Fume Hood (Sash at 18")
Fume Hood + N95/P100 (if open handling)
The primary barrier is engineering controls (Hood). Respirators are secondary if dust generation is likely.
Hand Protection
Nitrile Gloves (Single layer, 4-6 mil)
Double Gloving (Nitrile / Nitrile)
Critical: If dissolved in DMSO/DMF, double gloving is mandatory. These solvents permeate nitrile and carry the solute through the skin.
Eye Protection
Safety Glasses (Side shields)
Chemical Goggles
Goggles prevent vapor entry if the iodine substituent decomposes or if fine dust is generated.
Body Protection
Standard Lab Coat (Cotton/Poly)
Tyvek® Sleeves or Disposable Gown
Prevents accumulation of potent dust on reusable lab coats, which can contaminate communal areas.
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk Step)
The greatest risk of exposure occurs when the solid is dry and mobile.
Static Control: Nitrogen heterocycles are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
The "Wet Transfer" Method:
Tare the receiving vial.
Add the solid.
Crucial Step: Add your reaction solvent (e.g., DMSO, DCM) directly to the weighing vial inside the hood to solubilize the compound immediately.
Why? Handling a solution is safer than handling a dust. Once dissolved, the inhalation risk drops to near zero (assuming non-volatile solvent).
Phase B: Reaction & Monitoring
Light Protection: Wrap reaction vessels in aluminum foil.
Reasoning: The C-I bond is photolabile. UV light can cleave the iodine, generating radical species and free iodine, which complicates the reaction and increases toxicity.
Needle Safety: Avoid using needles for transfer if possible. Use positive-displacement pipettes to prevent aerosol generation during dispensing.
Phase C: Spill Response (Solid vs. Solution)
Scenario 1: Dry Powder Spill
Do NOT sweep (creates dust).
Cover with a wet paper towel (solvent-dampened) to immobilize the powder.
Wipe up and dispose of as hazardous solid waste.
Scenario 2: Solution Spill
Cover with an absorbent pad.
Clean area with 10% Sodium Thiosulfate solution (if iodine color is visible) followed by soap and water.
Visualizations
Figure 1: PPE Decision Logic for Novel Heterocycles
This logic tree helps you determine the necessary protection level based on the physical state of the compound.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.
Figure 2: Waste Disposal Workflow
Ensuring environmental compliance for halogenated nitrogen heterocycles.
Caption: Correct segregation of waste streams. Note that the iodine content often mandates incineration.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
SafeWork NSW. (2022). Guidance on Occupational Exposure Banding. [Link] (General reference for OEB principles in absence of OEL).
PubChem. (n.d.). Compound Summary: Pyrazolo[3,4-c]pyridine.[4][5] National Library of Medicine. [Link] (Used for SAR analogue hazard identification).